molecular formula C37H50N6O2 B1209883 U-74389G

U-74389G

Cat. No.: B1209883
M. Wt: 610.8 g/mol
InChI Key: LBGLGTAQLROFTM-IVXSZDMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U-74389G, also known as this compound, is a useful research compound. Its molecular formula is C37H50N6O2 and its molecular weight is 610.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H50N6O2

Molecular Weight

610.8 g/mol

IUPAC Name

(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C37H50N6O2/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3/t28-,29-,31+,36-,37-/m0/s1

InChI Key

LBGLGTAQLROFTM-IVXSZDMTSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C

Canonical SMILES

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C

Synonyms

21-(4-(2,6-di-1-pyrrolidinyl-4- pyrimidinyl)-1-piperazinyl)-pregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate
desmethyl tirilazad
Pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-, monomethanesulfonate
trilazad mesylate
U 74389
U 74389F
U 74389G
U-74389
U-74389F
U-74389G
U74389F

Origin of Product

United States

Foundational & Exploratory

U-74389G: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U-74389G, a 21-aminosteroid of the lazaroid class of compounds, is a potent inhibitor of iron-dependent lipid peroxidation. This document provides a comprehensive technical overview of the antioxidant properties of this compound, detailing its mechanism of action, quantitative effects on oxidative stress biomarkers, and the experimental protocols used for its evaluation. This compound has demonstrated significant efficacy in various preclinical models of oxidative stress, including ischemia-reperfusion injury and traumatic brain injury. Its primary antioxidant action is attributed to the scavenging of lipid peroxyl radicals and stabilization of cell membranes. While its direct effects on key antioxidant signaling pathways such as Nrf2 and MAPK have not been fully elucidated, its established role in mitigating lipid peroxidation makes it a compound of continued interest in the development of therapies for oxidative stress-related pathologies.

Chemical Structure

Chemical Name: 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate

Molecular Formula: C₃₉H₅₄N₆O₂ · CH₄O₃S

Molecular Weight: 726.9 g/mol

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects primarily through the inhibition of lipid peroxidation, a key process in cellular injury induced by oxidative stress. Its mechanism involves two principal actions:

  • Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

  • Membrane Stabilization: The lipophilic nature of this compound allows it to intercalate into cellular membranes. This integration decreases membrane fluidity, making the lipid bilayer less susceptible to oxidative attack and the propagation of lipid peroxidation.

The antioxidant activity of this compound is particularly effective against iron-dependent lipid peroxidation and has also been shown to inhibit arachidonic acid-induced lipid peroxidation.

G cluster_membrane Cell Membrane Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Peroxyl Radicals Lipid Peroxyl Radicals Polyunsaturated Fatty Acids->Lipid Peroxyl Radicals Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Polyunsaturated Fatty Acids initiates Lipid Peroxidation Chain Reaction Lipid Peroxidation Chain Reaction Lipid Peroxyl Radicals->Lipid Peroxidation Chain Reaction Membrane Damage Membrane Damage Lipid Peroxidation Chain Reaction->Membrane Damage U74389G_scavenge This compound U74389G_scavenge->Lipid Peroxyl Radicals scavenges U74389G_stabilize This compound U74389G_stabilize->Polyunsaturated Fatty Acids stabilizes

Caption: Mechanism of this compound in inhibiting lipid peroxidation.

Quantitative Data on Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in several studies, demonstrating its ability to modulate various biomarkers of oxidative stress.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

| Biom

U-74389G: A Technical Guide to the Inhibition of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of U-74389G, a 21-aminosteroid (lazaroid) renowned for its potent inhibitory effects on lipid peroxidation. We delve into the core mechanisms of its action, present a compilation of quantitative data from various experimental models, and offer detailed protocols for key assays used to evaluate its efficacy. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of this compound's role as a neuroprotective and tissue-protective agent against oxidative stress-induced cellular damage.

Introduction to this compound and Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids within cellular membranes. This process leads to the formation of lipid peroxyl radicals, which propagate the damage, resulting in compromised membrane integrity, cellular dysfunction, and ultimately, cell death. It is a key pathological mechanism in a range of conditions, including traumatic brain injury, spinal cord injury, stroke, and ischemia-reperfusion injury in various organs[1][2][3].

This compound, a member of the lazaroid family of compounds, is a potent antioxidant designed to counteract the damaging effects of lipid peroxidation[3][4]. Unlike corticosteroids, lazaroids lack glucocorticoid activity, thereby avoiding associated side effects[1]. This compound exerts its protective effects primarily through two mechanisms: scavenging of lipid peroxyl radicals and stabilization of cellular membranes[1][2]. Its ability to intercalate into the lipid bilayer allows it to effectively interrupt the propagation of lipid peroxidation at the site of injury.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of iron-dependent lipid peroxidation[4]. It acts as a powerful antioxidant by scavenging lipid peroxyl radicals, a function similar to that of vitamin E, but with potentially greater potency in certain contexts[1]. By donating a hydrogen atom to the lipid peroxyl radical, this compound neutralizes the radical and terminates the chain reaction.

Furthermore, its aminosteroid structure enables it to localize within the cell membrane, where it can exert a membrane-stabilizing effect[1][2]. This stabilization helps to maintain membrane fluidity and reduce the susceptibility of lipids to oxidative attack. This dual action of radical scavenging and membrane stabilization makes this compound a highly effective inhibitor of lipid peroxidation.

Quantitative Efficacy of this compound

The efficacy of this compound in preventing lipid peroxidation has been demonstrated across a variety of experimental models. The following tables summarize key quantitative findings from several studies.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

Experimental ModelBiomarkerTreatment GroupControl GroupPercentage ChangeReference
Ischemia-Reperfusion Injury (Rat)Malondialdehyde (MDA) LevelsThis compound administeredIschemia-Reperfusion-21.02% (p = 0.0001)[5][6]
Hypoxia-Reoxygenation Injury (Rat)Red Blood Cell Distribution Width (RDW)This compound administeredHypoxia-Reoxygenation-4.96% (p = 0.0175)[7]
Hypoxia-Reoxygenation Injury (Rat)Mean Platelet Volume (MPV)This compound administeredHypoxia-Reoxygenation+12.77% (p = 0.0001)[8][9]

Table 2: Effect of this compound on Antioxidant Enzyme Activity

Experimental ModelEnzymeTreatment GroupControl GroupObservationReference
Focal Cerebral Ischemia (Rat)Superoxide Dismutase (SOD)This compound administeredIschemiaPartially restored activity
Focal Cerebral Ischemia (Rat)Glutathione (GSH)This compound administeredIschemiaPartially restored concentrations

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the impact of this compound on lipid peroxidation and oxidative stress markers.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay quantifies lipid peroxidation by measuring MDA, a secondary product.

Materials:

  • Tissue homogenate or plasma sample

  • 10% Trichloroacetic acid (TCA)

  • 0.67% Thiobarbituric acid (TBA) solution

  • Malondialdehyde bis(dimethyl acetal) for standard curve

Procedure:

  • Sample Preparation: Homogenize tissue in a suitable buffer (e.g., RIPA buffer) on ice. For plasma, use as is.

  • Protein Precipitation: To 100 µL of sample, add 200 µL of ice-cold 10% TCA. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.

  • Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.

  • Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

  • Cooling: Cool the samples on ice.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer[10][11].

  • Quantification: Calculate the MDA concentration using a standard curve prepared with malondialdehyde bis(dimethyl acetal).

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD.

Materials:

  • Sample (cell lysate, tissue homogenate, plasma)

  • Assay buffer

  • WST-1 (water-soluble tetrazolium salt) solution

  • Xanthine oxidase solution

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer. For blood samples, separate plasma and erythrocytes[2][4].

  • Reaction Mixture: In a 96-well plate, add 20 µL of the sample.

  • Add 200 µL of WST working solution to each well.

  • Initiation: Add 20 µL of xanthine oxidase solution to initiate the reaction. Do not add to blank wells[4].

  • Incubation: Incubate the plate at 37°C for 20 minutes[12].

  • Measurement: Read the absorbance at 450 nm using a microplate reader[4][12].

  • Calculation: The SOD activity is determined by the degree of inhibition of the reaction. One unit of SOD is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.

Glutathione (GSH) Assay

This assay quantifies the total amount of the antioxidant glutathione.

Materials:

  • Sample (whole blood, plasma, tissue homogenate)

  • 5% Metaphosphoric acid (MPA) for deproteination

  • Assay buffer

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) reagent

  • Glutathione reductase (GR)

  • NADPH

Procedure:

  • Deproteination: For tissue or cell samples, homogenize in a suitable buffer. For whole blood, lyse the cells. Add an equal volume of cold 5% MPA to the sample, vortex, and centrifuge at >1,000 x g for 5 minutes[13].

  • Sample Dilution: Dilute the supernatant in assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of the diluted sample, calibrators, and controls.

  • Add 50 µL of DTNB reagent to all wells.

  • Add 50 µL of GR reagent to all wells.

  • Incubate for 2-3 minutes at room temperature.

  • Initiation: Add 50 µL of NADPH reagent to start the reaction[13].

  • Measurement: Immediately begin recording the absorbance at 405 nm at 15-20 second intervals for 3 minutes[13][14].

  • Calculation: Determine the GSH concentration from the rate of TNB formation, using a standard curve.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Inhibition ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA H abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + PUFA New_Lipid_Radical New Lipid Radical (L•) Lipid_Peroxyl_Radical->New_Lipid_Radical U74389G This compound Lipid_Peroxyl_Radical->U74389G H donation Another_PUFA Another PUFA New_Lipid_Radical->Lipid_Peroxyl_Radical Chain Reaction Non_Radical_Product Non-Radical Product U74389G->Non_Radical_Product

Caption: Lipid Peroxidation and Inhibition by this compound.

TBARS_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Tissue Homogenate or Plasma Add_TCA Add 10% TCA Sample->Add_TCA Incubate_Ice Incubate on Ice (15 min) Add_TCA->Incubate_Ice Centrifuge Centrifuge (2200g, 15 min, 4°C) Incubate_Ice->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_TBA Add 0.67% TBA Supernatant->Add_TBA Boil Boil (10 min) Add_TBA->Boil Cool Cool on Ice Boil->Cool Measure_Absorbance Measure Absorbance at 532 nm Cool->Measure_Absorbance Quantify Quantify MDA using Standard Curve Measure_Absorbance->Quantify

Caption: Workflow for the TBARS Assay.

SOD_Assay_Workflow cluster_setup Assay Setup cluster_reaction_sod Reaction cluster_measurement_sod Measurement & Calculation Sample_Prep Prepare Sample (Lysate, Plasma, etc.) Add_Sample Add 20 µL Sample to 96-well Plate Sample_Prep->Add_Sample Add_WST Add 200 µL WST Working Solution Add_Sample->Add_WST Add_XO Add 20 µL Xanthine Oxidase Solution Add_WST->Add_XO Incubate_37C Incubate at 37°C (20 min) Add_XO->Incubate_37C Read_Absorbance Read Absorbance at 450 nm Incubate_37C->Read_Absorbance Calculate_Activity Calculate % Inhibition (SOD Activity) Read_Absorbance->Calculate_Activity

Caption: Workflow for the SOD Activity Assay.

Conclusion

This compound stands out as a promising therapeutic agent for conditions where lipid peroxidation is a key driver of pathology. Its dual mechanism of radical scavenging and membrane stabilization provides robust protection against oxidative damage. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in various clinical applications. The continued exploration of lazaroids and their derivatives is crucial for developing effective treatments for a wide range of oxidative stress-related diseases.

References

The Lazaroid U-74389G: A Technical Guide to its Discovery, Synthesis, and Core Functional Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 21-aminosteroid U-74389G, a potent antioxidant and inhibitor of lipid peroxidation. The document details its discovery, outlines a plausible synthetic pathway based on related compounds, and presents its mechanism of action with a focus on its role in mitigating cellular damage induced by oxidative stress. Quantitative data from key preclinical studies are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for the synthesis and evaluation of its biological activity are provided to facilitate further research and development. Visual diagrams of relevant signaling pathways and experimental workflows are included to enhance understanding of its complex interactions at the cellular and molecular levels.

Discovery and Rationale

This compound, chemically known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione, belongs to a class of compounds known as lazaroids. These 21-aminosteroids were developed as potent inhibitors of lipid peroxidation and scavengers of oxygen free radicals. The primary rationale behind their development was to create neuroprotective agents that could mitigate the secondary damage cascades initiated by oxidative stress in various central nervous system (CNS) injuries, such as spinal cord injury, traumatic brain injury, and stroke. Unlike traditional glucocorticoid steroids, lazaroids were designed to be devoid of hormonal side effects while retaining and enhancing antioxidant properties.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • Pregna-1,4,9(11)-triene-3,20-dione

  • Iodine

  • Pyridine

  • 1-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)piperazine

  • Appropriate solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • 21-Iodination of the Steroid Nucleus: The synthesis would likely begin with the iodination of the C-21 position of the pregna-1,4,9(11)-triene-3,20-dione backbone. This can be achieved by reacting the steroid with iodine in the presence of a base like pyridine. The reaction mixture is typically stirred at room temperature under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution: The resulting 21-iodo-pregna-1,4,9(11)-triene-3,20-dione is then reacted with 1-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)piperazine in a suitable solvent such as DMF or THF. This is a nucleophilic substitution reaction where the piperazine nitrogen displaces the iodide at the C-21 position. The reaction is typically carried out at an elevated temperature to ensure completion.

  • Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques such as column chromatography on silica gel. The structure of the purified compound should be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action and Signaling Pathways

This compound exerts its protective effects primarily through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS). This action is crucial in conditions of ischemia-reperfusion injury where a burst of ROS production leads to significant cellular damage.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction that degrades lipids, leading to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). This compound integrates into the cell membrane and can donate a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction.

Lipid_Peroxidation_Inhibition ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA initiates L_radical Lipid Radical (L.) PUFA->L_radical LOO_radical Lipid Peroxyl Radical (LOO.) L_radical->LOO_radical + O2 LOO_radical->PUFA propagates LPO_Products Lipid Peroxidation Products (MDA, 4-HNE) LOO_radical->LPO_Products Cell_Damage Cell Membrane Damage LPO_Products->Cell_Damage U74389G This compound U74389G->LOO_radical scavenges

Caption: Inhibition of the lipid peroxidation chain reaction by this compound.

Modulation of Apoptotic Pathways

By reducing oxidative stress, this compound can indirectly influence signaling pathways leading to apoptosis (programmed cell death). Excessive ROS can activate pro-apoptotic proteins and inactivate anti-apoptotic proteins, tipping the cellular balance towards death.

Apoptosis_Modulation Ischemia_Reperfusion Ischemia-Reperfusion Injury ROS_burst ROS Burst Ischemia_Reperfusion->ROS_burst Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_burst->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis U74389G This compound U74389G->ROS_burst inhibits

Caption: this compound's role in mitigating apoptosis by inhibiting ROS burst.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in numerous preclinical models. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Markers of Oxidative Stress in Rat Models of Ischemia-Reperfusion (I/R) Injury

ParameterModelTreatment GroupControl GroupPercentage ChangeReference
Malondialdehyde (MDA) Cerebral I/RReducedElevated-
Superoxide Dismutase (SOD) Cerebral I/RPartially RestoredDecreased+
Glutathione (GSH) Cerebral I/RPartially RestoredDecreased+
Creatinine Renal I/R0.54 ± 0.05 mg/dL0.69 ± 0.06 mg/dL-21.7%
Total Protein Hypoxia-ReoxygenationDecreasedNormal-7.34%
RDW Hypoxia-Reoxygenation14.2 ± 0.4 %14.9 ± 0.5 %-4.7%
MPV Hypoxia-Reoxygenation8.6 ± 0.3 fL7.6 ± 0.2 fL+13.2%

Table 2: Concentration-Dependent Inhibition of LDL Peroxidation by this compound

This compound ConcentrationInhibition of TBARS FormationReduction of α-tocopherol disappearanceReference
20 µMSignificant reduction~47%

Key Experimental Protocols

Lipid Peroxidation Assay (TBARS Method)

This protocol is used to quantify malondialdehyde (MDA), a key indicator of lipid peroxidation.

Materials:

  • Tissue homogenate or plasma sample

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer. Add BHT to prevent ex vivo lipid peroxidation.

  • Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge and collect the supernatant.

  • Reaction with TBA: Mix the supernatant with TBA solution. Heat the mixture at 95°C for 30 minutes to form a pink-colored MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the adduct at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

TBARS_Assay_Workflow Start Start: Tissue/Plasma Sample Homogenization Homogenization (+ BHT) Start->Homogenization Precipitation Protein Precipitation (TCA) Homogenization->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Reaction Reaction with TBA (95°C, 30 min) Supernatant->Reaction Measurement Spectrophotometry (532 nm) Reaction->Measurement Quantification Quantification (Standard Curve) Measurement->Quantification End End: MDA Concentration Quantification->End

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

In Vivo Model of Focal Cerebral Ischemia and Reperfusion in Rats

This model is used to evaluate the neuroprotective effects of compounds like this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Monofilament nylon suture

  • This compound solution

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the CCA and the ECA. Insert a monofilament nylon suture into the ICA via the ECA stump to occlude the middle cerebral artery (MCA).

  • Ischemia: Maintain the occlusion for a defined period (e.g., 90 minutes) to induce focal cerebral ischemia.

  • Reperfusion: Withdraw the suture to allow blood flow to resume, initiating the reperfusion phase.

  • Treatment: Administer this compound (e.g., intravenously) at a specific time point relative to ischemia or reperfusion.

  • Evaluation: After a set reperfusion period (e.g., 24 hours), evaluate neurological deficits and measure infarct volume in brain sections.

Conclusion

This compound is a well-characterized 21-aminosteroid with significant antioxidant and anti-lipid peroxidation properties. Its ability to mitigate oxidative stress and its downstream consequences, such as apoptosis, has been demonstrated in various preclinical models of ischemia-reperfusion injury. This technical guide provides a foundational understanding of its synthesis, mechanism of action, and methods for its evaluation, serving as a valuable resource for researchers in the field of neuroprotection and drug development. Further investigation into its clinical efficacy and the development of more targeted delivery systems may unlock its full therapeutic potential.

U-74389G (Methylated Tirilazad): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Preclinical Profile of a Potent Antioxidant Lazaroid

Abstract

U-74389G, also known as methylated tirilazad, is a synthetic, non-glucocorticoid aminosteroid belonging to the lazaroid class of compounds. Developed as a potent inhibitor of iron-dependent lipid peroxidation, this compound has demonstrated significant cytoprotective effects in a variety of preclinical models of oxidative stress-mediated injury. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its mechanism of action, preclinical efficacy, and available experimental data. The information is intended for researchers, scientists, and professionals involved in the drug development process, offering a consolidated resource on the core characteristics of this investigational compound. While extensive preclinical data exists, particularly in the contexts of ischemia-reperfusion injury and equine laminitis, information regarding its clinical pharmacokinetics and specific interactions with intracellular signaling pathways remains limited in publicly accessible literature.

Introduction

This compound is a structural analogue of tirilazad mesylate, a well-characterized 21-aminosteroid. The lazaroid class of drugs was developed to mitigate the cellular damage caused by excessive free radical production and subsequent lipid peroxidation, which are key pathological events in a range of conditions including neurotrauma, ischemic stroke, and inflammatory diseases. This compound distinguishes itself through its potent antioxidant properties, which are attributed to its ability to scavenge lipid peroxyl radicals within cellular membranes, thereby preserving membrane integrity and function. This document synthesizes the available technical data on this compound, presenting its pharmacological profile in a manner conducive to scientific evaluation and further research.

Chemical and Physical Properties

While specific details on the chemical synthesis of this compound are not widely published, it is known to be a derivative of the steroid nucleus, modified to enhance its antioxidant activity and reduce glucocorticoid effects.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9(11)-triene-3,20-dione maleate
Synonyms Methylated Tirilazad, PNthis compound
Molecular Formula C₃₇H₅₀N₆O₂ (maleate salt)
Molecular Weight Not available
CAS Number 153190-29-5
Solubility Soluble in DMSO and ethanol

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation. By intercalating into the lipid bilayer of cell membranes, it effectively scavenges lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation. This action helps to maintain the structural and functional integrity of cellular and subcellular membranes, which is critical in preventing the downstream consequences of oxidative stress, such as mitochondrial dysfunction, disruption of ion gradients, and eventual cell death.

While the direct upstream signaling pathways modulated by this compound have not been fully elucidated in the available literature, its established role as a potent antioxidant suggests an indirect influence on inflammatory and cell survival pathways that are sensitive to the cellular redox state. For instance, oxidative stress is a known activator of pro-inflammatory transcription factors such as NF-κB. By reducing the overall oxidative burden, this compound may consequently attenuate the activation of such pathways. The following diagram illustrates the general cellular consequences of oxidative stress and the putative points of intervention for an antioxidant agent like this compound.

Oxidative Stress and Inflammation Pathway Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) ROS Reactive Oxygen Species (ROS) Generation Oxidative_Stress->ROS induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates Inflammatory_Signal Pro-inflammatory Signal Transduction ROS->Inflammatory_Signal activates Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage causes Cell_Death Cell Death / Apoptosis Membrane_Damage->Cell_Death leads to U74389G This compound (Methylated Tirilazad) U74389G->Lipid_Peroxidation inhibits NFkB NF-κB Activation Inflammatory_Signal->NFkB leads to Cytokines Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α) NFkB->Cytokines promotes Cytokines->Cell_Death contributes to

Caption: General mechanism of oxidative stress and inflammation, with the inhibitory action of this compound on lipid peroxidation.

Preclinical Pharmacokinetics

Preclinical Efficacy

This compound has been evaluated in several preclinical models, demonstrating notable efficacy in conditions characterized by oxidative stress and inflammation.

Ischemia-Reperfusion Injury

A significant body of research has focused on the protective effects of this compound in models of ischemia-reperfusion (I/R) injury. In a rat model of renal I/R injury, administration of this compound was shown to improve kidney function.

Table 2: Effects of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury

ParameterEffect of this compound AdministrationReference
Creatinine Levels Significantly decreased by 21.02 ± 5.06% (p = 0.0001)
Urea Levels Significantly decreased by 11.35 ± 2.73% (P=0.0001)
Mean Platelet Volume (MPV) Significantly increased by 12.77 ± 3.07% (p

Pharmacological Profile of U-74389G: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid, also known as a "lazaroid," is a potent antioxidant and inhibitor of lipid peroxidation. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamics, and key experimental findings. The document details experimental protocols for cited studies and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a synthetic steroid analogue developed for its neuroprotective and antioxidant properties. Unlike glucocorticoids, it lacks hormonal activity. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key process in cellular injury observed in various pathological conditions such as trauma, ischemia, and neurodegenerative diseases. This guide synthesizes the current understanding of this compound's pharmacological effects and its potential as a therapeutic agent.

Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its potent antioxidant and membrane-stabilizing properties. It effectively scavenges lipid peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation. This action protects cellular membranes from oxidative damage, preserving their integrity and function.

Inhibition of Lipid Peroxidation

This compound integrates into cellular membranes and inhibits the propagation of lipid peroxidation by donating an electron to lipid peroxyl radicals. This prevents the abstraction of hydrogen from adjacent fatty acids, thus breaking the cycle of oxidative damage.

Anti-inflammatory Effects

This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide (NO) during inflammation. By reducing excessive NO production, this compound mitigates the cytotoxic effects of NO and its reactive metabolite, peroxynitrite.

Anti-apoptotic Effects

Recent studies have indicated that this compound can suppress apoptosis. This is, in part, due to its ability to inhibit caspase-1, a key enzyme in the inflammatory and apoptotic signaling cascades.[1] By modulating these pathways, this compound helps to preserve cell viability in the face of various insults.

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated in a variety of in vitro and in vivo models, showcasing its protective capabilities across different pathological conditions.

In Vitro Studies

In a concentration-dependent manner, this compound has been shown to protect low-density lipoprotein (LDL) from oxidation induced by free radicals.[2] At a concentration of 20 µM, it significantly reduced the disappearance of alpha-tocopherol by approximately 47%.[2] Furthermore, it has demonstrated potent, time-dependent inhibition of caspase-1 with an apparent Ki value of 50.0 nM.[1]

In Vivo Studies

In animal models of traumatic brain injury (TBI), administration of this compound has been shown to improve mitochondrial function and reduce levels of reactive aldehydes.[3] In a fluid percussion injury model, a 3 mg/kg dose of this compound significantly reduced superoxide anion concentrations.[4] Studies in models of focal cerebral ischemia and reperfusion have shown that this compound reduces the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, and decreases the number of apoptotic cells.[5] In a rat model of ischemia-reperfusion injury, a 10 mg/kg dose of this compound significantly decreased predicted creatinine levels by 21.02 ± 5.06%.[6]

Quantitative Data

The following tables summarize the quantitative data from key studies on this compound.

Table 1: In Vitro Efficacy of this compound
ParameterModel SystemConcentrationEffectReference
LDL OxidationHuman LDL20 µM~47% reduction in α-tocopherol disappearance[2]
Caspase-1 InhibitionEnzyme Assay-Apparent Ki = 50.0 nM[1]
Nitrite ProductionEndotoxin-stimulated macrophages12.5, 25, 50 µMSignificant inhibitionNot specified
Table 2: In Vivo Efficacy of this compound in Traumatic Brain Injury (Rat Model)
Dose (mg/kg)Administration RouteTimingOutcome MeasureResultReference
0.3 (IV) + 1 (IP)IV and IP15 min, 2h, 8h post-injuryMitochondrial Respiration-[3]
1 (IV) + 3 (IP)IV and IP15 min, 2h, 8h post-injuryMitochondrial RespirationSignificant improvement[3]
3 (IV) + 10 (IP)IV and IP15 min, 2h, 8h post-injuryMitochondrial Respiration-[3]
10 (IV) + 30 (IP)IV and IP15 min, 2h, 8h post-injuryMitochondrial Respiration-[3]
3Not specified60 min post-injurySuperoxide Anion ConcentrationSignificant reduction[4]
Table 3: In Vivo Efficacy of this compound in Ischemia-Reperfusion Injury
ModelAnimalDose (mg/kg)TimingOutcome MeasureResultReference
Focal Cerebral IschemiaRatNot specifiedBefore ischemiaMDA levels, Apoptotic cellsSignificant reduction (p < 0.01 for apoptosis)[5]
Focal Cerebral IschemiaRatNot specifiedBefore reperfusionMDA levels, Apoptotic cellsSignificant reduction (p < 0.05 for apoptosis)[5]
Systemic IschemiaRat10Immediate post-ischemiaPredicted Creatinine Levels21.02 ± 5.06% decrease[6][7]
Lung IschemiaPig3 (3 doses)60 & 30 min before, 30 min during occlusioniNOS mRNA levels60.2% reduction[8]

Experimental Protocols

Traumatic Brain Injury Model (Controlled Cortical Impact)

A severe (2.2 mm) controlled cortical impact is induced in anesthetized young adult male rats.[3] this compound is administered intravenously at 15 minutes and 2 hours post-injury, followed by an intraperitoneal dose at 8 hours post-injury at varying doses (e.g., 0.3 mg/kg IV + 1 mg/kg IP, 1 mg/kg IV + 3 mg/kg IP, etc.).[3] At 72 hours post-injury, cortical mitochondria are isolated to measure respiratory rates.[3] Mitochondrial 4-HNE and acrolein are assessed as indicators of lipid peroxidation-mediated oxidative damage.[3]

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

The extent of lipid peroxidation can be quantified by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product. Brain tissue is homogenized, and the homogenate is incubated with a TBA reagent at 95°C. The absorbance of the resulting supernatant is measured spectrophotometrically at 532 nm. The concentration of MDA is calculated using a standard curve.

Focal Cerebral Ischemia and Reperfusion Model

Right focal cerebral ischemia is induced in male Sprague-Dawley rats by the suture method.[5] this compound is administered either before the onset of ischemia or before reperfusion.[5] Brain tissue (cortex and striatum) is collected after varying durations of reperfusion to measure markers of lipid peroxidation (MDA) and antioxidant enzyme activity (SOD, GSH).[5] Apoptosis is detected using TUNEL staining.[5]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Inhibition of Lipid Peroxidation

G ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFA) ROS->PUFA Initiation L_radical Lipid Radical (L•) PUFA->L_radical LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 O2 Oxygen (O2) LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH (Propagation) LH Adjacent PUFA (LH) MDA Malondialdehyde (MDA) & 4-HNE LOOH->MDA Decomposition U74389G This compound U74389G->LOO_radical Inhibition G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO + L-Arginine L_Arginine L-Arginine Cytotoxicity Cellular Damage & Inflammation NO->Cytotoxicity U74389G This compound U74389G->iNOS_mRNA Reduced mRNA levels U74389G->iNOS_protein Inhibition of Activity G Cellular_Stress Cellular Stress (e.g., Ischemia, Oxidative Stress) Procaspase1 Pro-caspase-1 Cellular_Stress->Procaspase1 Caspase1 Active Caspase-1 Procaspase1->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Apoptosis Apoptosis Caspase1->Apoptosis IL1b Active IL-1β Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation U74389G This compound U74389G->Caspase1 Inhibition

References

U-74389G: An In-depth Technical Guide on its Effects on Cellular Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U-74389G, a 21-aminosteroid, is a potent antioxidant compound that has demonstrated significant efficacy in mitigating cellular damage induced by oxidative stress. Its primary mechanism of action involves the inhibition of lipid peroxidation, a critical process in the cascade of events leading to cellular injury and death. This technical guide provides a comprehensive overview of the effects of this compound on cellular oxidative stress, including its mechanism of action, quantitative effects on key oxidative stress markers, and detailed experimental protocols for evaluating its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of novel antioxidant therapies.

Introduction to this compound and Cellular Oxidative Stress

Cellular oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This imbalance leads to the oxidative damage of vital cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury.

This compound, also known as Tirilazad, is a synthetic 21-aminosteroid ('lazaroid') that was developed for its potent antioxidant properties, specifically its ability to inhibit iron-dependent lipid peroxidation. Unlike glucocorticoids, this compound is devoid of hormonal activity, making it a promising therapeutic candidate for conditions associated with oxidative stress.

Mechanism of Action

The primary mechanism by which this compound combats oxidative stress is through the inhibition of lipid peroxidation . It achieves this by:

  • Scavenging Lipid Peroxyl Radicals: this compound acts as a chain-breaking antioxidant, directly scavenging lipid peroxyl radicals (LOO•) to terminate the lipid peroxidation chain reaction.

  • Membrane Stabilization: By inserting itself into cellular membranes, this compound can alter membrane fluidity and reduce the accessibility of lipids to ROS, thereby protecting the membrane from oxidative damage.

While the direct antioxidant activity is its principal mode of action, this compound has also been observed to indirectly restore the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This is likely a consequence of the reduced oxidative load on the cell, allowing for the preservation and recovery of these enzymatic defenses. There is currently limited direct evidence to suggest that this compound directly upregulates the expression of these enzymes via signaling pathways like the Nrf2-ARE pathway.

Quantitative Effects on Oxidative Stress Markers

The efficacy of this compound in mitigating oxidative stress has been quantified in various experimental models. The following tables summarize the key findings.

ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
Lipid Peroxidation LDL peroxidation induced by γ-radiolysis20 µMReduced α-tocopherol disappearance by approximately 47%
Ischemia-reperfusion in rat brainNot specifiedReduced concentrations of malondialdehyde (MDA)
Traumatic brain injury in rats1 mg/kgReduced levels of reactive aldehydes (4-HNE and acrolein) in mitochondria
Iron-induced lipid peroxidation in guinea-pig lens homogenates10 µMReduced levels of thiobarbituric acid reactive substances (TBARS) to basal values
Antioxidant Enzyme Activity Ischemia-reperfusion in rat brainNot specifiedPartially restored the activities of superoxide dismutase (SOD) and concentrations of glutathione (GSH)
Other Markers Hypoxia-reoxygenation injury in rats10 mg/kgSignificantly decreased red blood cell distribution width (RDW) levels by 4.96%
Ischemia-reperfusion injury in rats10 mg/kgSignificantly decreased predicted creatinine levels by 21.02%
Hypoxia-reoxygenation injury in rats10 mg/kgSignificantly increased predicted mean platelet volume (MPV) levels by 12.77%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound in the context of cellular oxidative stress and a general workflow for its evaluation.

Early In Vitro Studies of U-74389G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid also known as a "lazaroid," is a synthetic compound developed for its potent antioxidant properties. It is structurally related to methylprednisolone but lacks glucocorticoid activity. Early research into this compound focused on its ability to inhibit lipid peroxidation, a key process in cellular injury observed in various pathological conditions, including ischemia-reperfusion injury and neurodegenerative diseases. This technical guide provides an in-depth overview of the core findings from early in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its known mechanisms of action.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

In vitro studies have established that this compound is a potent inhibitor of iron-dependent lipid peroxidation. Its mechanism is believed to involve its ability to partition into cell membranes and scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This protective effect has been demonstrated in various cell-free and cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of this compound.

ParameterAssay SystemEffect of this compoundConcentrationReference
LDL Peroxidationγ-radiolysis inducedReduced formation of conjugated dienes and TBARSConcentration-dependent
α-Tocopherol Disappearanceγ-radiolysis induced LDL peroxidationReduced by ~47%20 µM
Caspase-1 InhibitionIn vitro enzyme assayPotent, time-dependent, and reversible inhibitionKi = 50.0 nM

Key In Vitro Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information available from the early studies on this compound and related compounds.

Inhibition of LDL Peroxidation

Objective: To assess the ability of this compound to inhibit the oxidation of low-density lipoprotein (LDL) in vitro.

Materials:

  • Human LDL, isolated by ultracentrifugation

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Oxidation initiator (e.g., copper (II) sulfate or a free radical generator like AAPH)

  • Reagents for TBARS assay (see protocol below)

  • Spectrophotometer

Procedure:

  • Dialyze isolated human LDL against PBS to remove EDTA.

  • Dilute the LDL solution with PBS to a final concentration of 0.1-0.2 mg/mL.

  • Add this compound from a stock solution to achieve the desired final concentrations (e.g., 1-100 µM). Include a vehicle control.

  • Pre-incubate the LDL and this compound mixture for 15-30 minutes at 37°C.

  • Initiate lipid peroxidation by adding the oxidation initiator (e.g., 5-10 µM CuSO₄).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots of the reaction mixture for analysis of conjugated dienes and TBARS.

  • Conjugated Diene Measurement: Measure the absorbance of the reaction mixture at 234 nm. An increase in absorbance indicates the formation of conjugated dienes.

  • TBARS Assay: Perform a TBARS assay on the aliquots to quantify malondialdehyde (MDA), a secondary product of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To quantify lipid peroxidation by measuring malondialdehyde (MDA) and other thiobarbituric acid reactive substances.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • Sodium hydroxide (NaOH)

  • Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or fluorometer

Procedure:

  • To 0.5 mL of

An In-depth Technical Guide on U-74389G and its Role in Iron-Dependent Cellular Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid (lazaroid), has demonstrated significant neuroprotective effects in various preclinical models of central nervous system (CNS) injury. Its primary mechanism of action is the potent inhibition of iron-dependent lipid peroxidation, a key process in a form of regulated cell death known as ferroptosis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in mitigating iron-dependent cellular damage. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating neuroprotective strategies targeting oxidative stress and iron-mediated cell death.

Introduction to this compound and Iron-Dependent Cellular Damage

This compound, also known as tirilazad mesylate, is a synthetic, non-glucocorticoid 21-aminosteroid developed for its potent antioxidant and membrane-stabilizing properties. It belongs to a class of compounds called lazaroids, which are designed to inhibit lipid peroxidation at the cell membrane. Iron-dependent cellular damage, particularly through the process of ferroptosis, is a critical contributor to secondary injury cascades in various pathologies, including stroke, traumatic brain injury, and neurodegenerative diseases.

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is distinct from other cell death mechanisms like apoptosis and necroptosis. The core of ferroptosis lies in the overwhelming of the cell's antioxidant capacity, particularly the glutathione peroxidase 4 (GPX4) system, which is responsible for detoxifying lipid peroxides.

This compound is a potent inhibitor of iron-dependent lipid peroxidation. Its lipophilic nature allows it to intercalate into cellular membranes, where it can scavenge lipid peroxyl radicals and stabilize the membrane, thereby preventing the propagation of lipid peroxidation. This action directly counteracts the central mechanism of ferroptosis, making this compound a promising therapeutic candidate for conditions where iron-dependent oxidative stress is a key pathological driver.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound on key biomarkers of oxidative stress and cellular damage from various preclinical studies. These studies typically involve models of focal cerebral ischemia in rats, where this compound is administered to assess its neuroprotective capabilities.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels

Malondialdehyde (

Methodological & Application

Application Notes and Protocols for U-74389G Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of U-74389G (Tirilazad Mesylate), a potent 21-aminosteroid inhibitor of lipid peroxidation, in rat models. The information compiled from various scientific studies is intended to guide researchers in designing and executing experiments involving this compound.

Summary of Quantitative Data

The following tables summarize the dosages and experimental contexts of this compound administration in rats as reported in the scientific literature.

Table 1: this compound Dosage and Administration Routes in Different Rat Models

Experimental ModelRoute of AdministrationDosageTiming of AdministrationReference
Ischemia-ReperfusionIntravenous (IV)10 mg/kgImmediately before reperfusion
Ischemia-ReperfusionIntravenous (IV)6 mg/kg30 minutes before reperfusion (in recipient rats)
Ischemia-ReperfusionIntraperitoneal (IP)5 mg/kg30 minutes before ischemia
Traumatic Brain Injury (TBI)Intravenous (IV) + Intraperitoneal (IP)1 mg/kg (IV) at 15 min and 2h post-injury, followed by 3 mg/kg (IP) at 8h post-injuryPost-injury
Endotoxin ShockIntravenous (IV)7.5, 15, and 30 mg/kg5 minutes after endotoxin challenge
SepsisIntraperitoneal (IP)10 mg/kg5 days after irradiation and subsequent E. coli inoculation

Table 2: Reported Pharmacokinetic Parameters of Tirilazad Mesylate in Rats

ParameterValueRoute of AdministrationReference
Clearance (CL)Approaches liver blood flowIntravenous (IV)
MetabolismPrimarily by liver 5 alpha-reductaseNot specified
Gender Difference in MetabolismFemale rats have a greater in vitro metabolic capacity than male ratsNot specified

Note: Detailed pharmacokinetic parameters such as half-life and volume of distribution for this compound in rats are not consistently reported across the reviewed literature. The clearance is noted to be rapid and approaching liver blood flow, suggesting a short half-life.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Rat Ischemia-Reperfusion Model

This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound.

1. Materials:

  • This compound (Tirilazad Mesylate) powder
  • Sterile 0.9% saline solution
  • Citrate buffer (optional, for enhancing solubility)
  • Sterile syringes and needles (27-30 gauge)
  • Animal scale
  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
  • Surgical instruments for exposing the femoral or jugular vein

2. Solution Preparation:

  • This compound is sparingly soluble in water. A common vehicle is an aqueous solution, potentially with a citrate buffer to aid dissolution. Some studies have also utilized a lipid emulsion to reduce venous irritation.
  • To prepare a 10 mg/mL stock solution:
  • Aseptically weigh the required amount of this compound powder.
  • Dissolve in a minimal amount of a suitable solvent if necessary, as specified by the manufacturer.
  • Bring the final volume up with sterile 0.9% saline.
  • Ensure the solution is clear and free of particulates. If not, sonication or gentle warming may be required. The final solution should be sterile-filtered.

3. Animal Preparation and Administration:

  • Weigh the rat to accurately calculate the required dose.
  • Anesthetize the rat using an approved institutional protocol.
  • Surgically expose the femoral or jugular vein.
  • Slowly administer the calculated volume of the this compound solution intravenously. The injection volume should be appropriate for the size of the rat (typically not exceeding 5 mL/kg for a bolus injection).
  • After administration, ligate the vessel and close the incision.
  • Monitor the animal during recovery from anesthesia.

Protocol 2: Intraperitoneal Administration of this compound in a Rat Traumatic Brain Injury (TBI) Model

This protocol is a composite based on described TBI studies.

1. Materials:

  • This compound (Tirilazad Mesylate) powder
  • Sterile 0.9% saline solution
  • Sterile syringes and needles (23-25 gauge)
  • Animal scale
  • Anesthetic (e.g., isoflurane)
  • TBI induction device (e.g., controlled cortical impactor, weight-drop device)

2. Solution Preparation:

  • Prepare the this compound solution as described in Protocol 1. The concentration should be adjusted to allow for an appropriate injection volume (typically up to 10 mL/kg for IP injections).

3. Animal Preparation and Administration:

  • Induce TBI in the anesthetized rat using a standardized protocol.
  • At the specified time point post-injury (e.g., 8 hours), weigh the rat.
  • Restrain the rat by gently tilting it head-down to move the abdominal organs forward.
  • Insert the needle into the lower right quadrant of the abdomen, avoiding the cecum.
  • Aspirate to ensure the needle has not entered the bladder or intestines.
  • Inject the calculated volume of the this compound solution into the peritoneal cavity.
  • Return the animal to its cage and monitor for any adverse effects.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Lipid Peroxidation

This compound primarily acts as a potent antioxidant by interrupting the process of lipid peroxidation within cell membranes. It achieves this by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid degradation.

Lipid_Peroxidation_Inhibition ROS Reactive Oxygen Species (ROS) (e.g., •OH) PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane ROS->PUFA Initiation: H-atom abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation O2 Oxygen (O2) O2->Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Chain Reaction Stable_Product Stable, Non-radical Product Cell_Damage Membrane Damage & Cellular Injury Lipid_Hydroperoxide->Cell_Damage U74389G This compound U74389G->Peroxyl_Radical

Caption: this compound inhibits lipid peroxidation by scavenging lipid peroxyl radicals.

Inhibition of NF-κB Signaling Pathway

Some studies suggest that this compound may also exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition IkB_P Phosphorylated IκB IkB->IkB_P Proteasome Proteasomal Degradation IkB_P->Proteasome Proteasome->IkB_P Degradation NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription U74389G This compound U74389G->IKK Inhibition

Caption: this compound may inhibit the NF-κB pathway, reducing inflammation.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study in rats investigating the efficacy of this compound.

Application Notes and Protocols for Intravenous U-74389G in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, in various preclinical animal models. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent inhibitor of lipid peroxidation, a key process in secondary injury cascades following ischemia-reperfusion, spinal cord injury, and traumatic brain injury. It acts as a free radical scavenger, protecting cell membranes from oxidative damage. By intercalating into the lipid bilayer, this compound helps to stabilize cell membranes. Its mechanism also involves the modulation of nitric oxide synthase (NOS) isoforms and the activation of acetylcholinesterase, which may contribute to its neuroprotective effects.

Quantitative Data Summary

The following tables summarize the intravenous dosage regimens of this compound used in various animal models.

Table 1: this compound Dosage in Rat Models

Animal ModelInjury TypeDosageTiming of AdministrationReference
RatIschemia-Reperfusion (Renal, Intestinal)10 mg/kgSingle IV injection immediately after ischemia and before reperfusion.
RatSpinal Cord Injury (Compression)Bolus IV injections: 15 mg/kg, 7.5 mg/kg, and 3.75 mg/kgAt 1, 2, and 3 hours post-injury, respectively.
RatTraumatic Brain Injury (Controlled Cortical Impact)IV injections: 1 mg/kg at 15 min and 2 hours post-injury, followed by an IP booster of 3 mg/kg at 8 hours post-injury.Multiple administrations post-injury.
RatFocal Cerebral Ischemia and ReperfusionNot specifiedBefore ischemia or before reperfusion.

Table 2: this compound Dosage in Pig Models

Animal ModelInjury TypeDosageTiming of AdministrationReference
PigIschemia-Reperfusion (Pancreatic, Liver)10 mg/kgSingle IV injection after ischemia and before reperfusion.
PigIntracerebral HemorrhageNot specifiedNot specified

Experimental Protocols

Protocol for Intravenous this compound Administration in a Rat Model of Spinal Cord Injury

This protocol is adapted from studies on acute spinal cord compression trauma in rats.

Materials:

  • This compound (ensure appropriate formulation for intravenous injection)

  • Sterile saline or other appropriate vehicle

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for laminectomy

  • Spinal cord injury device (e.g., weight drop or clip compression)

  • Intravenous catheterization supplies (for jugular or tail vein)

  • Animal scale

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an approved protocol.

    • Shave and disinfect the surgical area over the thoracic spine.

    • Perform a laminectomy at the desired spinal level (e.g., T9-T10) to expose the spinal cord.

  • Induction of Spinal Cord Injury:

    • Induce a standardized spinal cord injury using a well-characterized method such as a weight drop or clip compression.

  • Intravenous Catheterization:

    • Cannulate the jugular vein or a lateral tail vein for intravenous access.

  • This compound Administration:

    • Prepare the this compound solution in a sterile vehicle at the desired concentration.

    • At 1 hour post-injury, administer the first bolus intravenous injection of this compound at a dose of 15 mg/kg.

    • At 2 hours post-injury, administer the second bolus intravenous injection of this compound at a dose of 7.5 mg/kg.

    • At 3 hours post-injury, administer the third bolus intravenous injection of this compound at a dose of 3.75 mg/kg.

  • Post-Operative Care and Monitoring:

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia as per approved protocols.

    • Monitor the animal for recovery from anesthesia and for any adverse effects.

    • Provide manual bladder expression as needed.

    • Conduct behavioral testing (e.g., BBB locomotor rating scale) at specified time points post-injury to assess functional recovery.

    • At the study endpoint, perfuse the animal and collect spinal cord tissue for histological analysis.

Protocol for Intravenous this compound Administration in a Pig Model of Ischemia-Reperfusion Injury

This protocol is based on studies of pancreatic and liver ischemia-reperfusion in swine.

Materials:

  • This compound

  • Sterile vehicle for injection

  • Anesthesia and monitoring equipment suitable for swine

  • Surgical instruments for laparotomy and vessel occlusion

  • Intravenous catheterization supplies (e.g., for ear vein)

  • Blood collection tubes

Procedure:

  • Animal Preparation:

    • Anesthetize the pig and place it on a surgical table.

    • Intubate and maintain anesthesia with an appropriate inhalant anesthetic.

    • Establish intravenous access, typically in a marginal ear vein, for drug administration and fluid support.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the target organ (e.g., pancreas or liver).

    • Isolate the arterial supply to the organ.

  • Induction of Ischemia:

    • Occlude the arterial supply for a predetermined period (e.g., 30 minutes) to induce ischemia.

  • This compound Administration:

    • Just prior to reperfusion, administer a single intravenous bolus of this compound at a dose of 10 mg/kg.

  • Reperfusion:

    • Remove the vascular clamps to allow reperfusion of the organ.

  • Monitoring and Sample Collection:

    • Monitor physiological parameters throughout the procedure.

    • Collect blood samples at baseline, during ischemia, and at various time points during reperfusion to measure markers of organ damage and oxidative stress.

    • At the end of the experiment, euthanize the animal and collect tissue samples from the target organ for histological and biochemical analysis.

Visualizations

G This compound Mechanism of Action in Neuroprotection cluster_0 Cellular Stress (Ischemia, Trauma) cluster_1 Pathophysiological Cascade cluster_2 This compound Intervention stress Ischemia / Trauma ros ↑ Reactive Oxygen Species (ROS) stress->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage inflammation Inflammation membrane_damage->inflammation neuronal_death Neuronal Death membrane_damage->neuronal_death inflammation->neuronal_death u74389g This compound u74389g->ros Scavenges u74389g->lipid_peroxidation Inhibits

Caption: this compound signaling pathway in neuroprotection.

G Experimental Workflow for Preclinical Testing of this compound start Start animal_model Animal Model Selection (Rat or Pig) start->animal_model injury_induction Induction of Injury (SCI, TBI, or Ischemia) animal_model->injury_induction randomization Randomization injury_induction->randomization treatment_group Treatment Group: Intravenous this compound randomization->treatment_group control_group Control Group: Vehicle randomization->control_group behavioral_testing Behavioral Assessment (e.g., BBB score) treatment_group->behavioral_testing control_group->behavioral_testing histology Histological Analysis (Tissue Collection) behavioral_testing->histology biochemical Biochemical Assays (e.g., MDA levels) histology->biochemical data_analysis Data Analysis biochemical->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound studies.

U-74389G in Ischemia-Reperfusion Injury Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid or lazaroid, is a potent inhibitor of iron-dependent lipid peroxidation. It has been investigated for its neuroprotective and cytoprotective effects in various models of ischemia-reperfusion (I/R) injury. This document provides a comprehensive overview of the application of this compound in preclinical I/R injury models, including detailed experimental protocols and a summary of its effects on key biomarkers. The primary mechanism of action of this compound is attributed to its ability to intercalate into cell membranes and scavenge lipid peroxyl radicals, thereby mitigating oxidative damage, a key pathogenic event in I/R injury.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of this compound in different I/R injury models.

Table 1: this compound in Renal Ischemia-Reperfusion Injury Models
Animal ModelDosage and AdministrationIschemia/Reperfusion TimeKey FindingsReference
Wistar Rats10 mg/kg, IV at reperfusion45 min / 60 min & 120 minSignificantly decreased predicted creatinine levels by 21.02 ± 5.06% (p=0.0001).
Wistar Rats10 mg/kg, IV at reperfusion30 min / 60 min & 120 minAmeliorated renal damage; however, ascorbic acid was found to be superior at 120 min of reperfusion based on histology and levels of MDA and TNF-α.
Table 2: this compound in Myocardial Ischemia-Reperfusion Injury Models
Animal ModelDosage and AdministrationIschemia/Reperfusion TimeKey FindingsReference
Sprague-Dawley Rats15 and 30 mg/kg, IV at reperfusion60 min / 60 minReduced necrotic area, myeloperoxidase activity, hydroxyl radical formation, plasma malondialdehyde, and lactate dehydrogenase. Increased survival rate.
SwineAdded to cardioplegic solution45 min ischemic arrest / 120 min reperfusionReduced necrosis grades (0.0 vs 1.5 in controls, p<0.01). Lowered CK-MB and cardiac troponin T levels at 30, 60, and 120 min post-reperfusion.
Table 3: this compound in Cerebral Ischemia-Reperfusion Injury Models
Animal ModelDosage and AdministrationIschemia/Reperfusion TimeKey FindingsReference
Sprague-Dawley RatsNot specified, administered before ischemia or before reperfusionNot specifiedReduced MDA concentrations, partially restored SOD and GSH activities. Significantly reduced the number of apoptotic cells (p<0.01 when given before ischemia, p<0.05 when given before reperfusion).
Table 4: this compound in Other Ischemia-Reperfusion Injury Models
OrganAnimal ModelDosage and AdministrationIschemia/Reperfusion TimeKey FindingsReference
PancreasSwine10 mg/kg, IV at reperfusion30 min / 120 minDid not show a significant therapeutic effect in attenuating pancreatic damage. No significant difference in MDA and TNF-α levels.
LiverSwine10 mg/kg, intracaval injection at reperfusion30 min / 60 min & 120 minDid not exert protective effects against liver I/R-induced inflammation. Improved intestinal damage score in the 120 min reperfusion group.

Experimental Protocols

Renal Ischemia-Reperfusion Injury in Rats

This protocol describes the induction of renal I/R injury in rats to evaluate the therapeutic effects of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, microvascular clamps)

  • This compound solution

  • Saline

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Gently retract the intestines to locate the renal pedicles.

  • Isolate the left renal artery and vein.

  • Induce ischemia by occluding the left renal artery with a microvascular clamp for 45 minutes.

  • At the end of the ischemic period, remove the clamp to initiate reperfusion.

  • Administer this compound (10 mg/kg) intravenously via the tail vein at the onset of reperfusion. The control group receives a corresponding volume of saline.

  • Allow reperfusion for 60 or 120 minutes.

  • Collect blood samples for biochemical analysis (e.g., creatinine).

  • Euthanize the animal and harvest the kidneys for histological examination.

G cluster_pre Pre-operative cluster_op Operative cluster_post Post-operative Anesthesia Anesthetize Rat Laparotomy Midline Laparotomy Anesthesia->Laparotomy Isolate Isolate Renal Artery Laparotomy->Isolate Ischemia Induce Ischemia (45 min) Isolate->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Treatment Administer this compound (IV) Reperfusion->Treatment Wait Reperfusion Period (60/120 min) Treatment->Wait Collect Collect Samples Wait->Collect G cluster_pre Preparation cluster_op Ischemia-Reperfusion cluster_post Treatment & Analysis Anesthetize Anesthetize & Ventilate Thoracotomy Left Thoracotomy Anesthetize->Thoracotomy Ligate Ligate LAD (60 min) Thoracotomy->Ligate Release Release Ligature Ligate->Release Treat Administer this compound (IV) Release->Treat Reperfuse Reperfusion (60 min) Treat->Reperfuse Analyze Infarct Size Analysis (TTC) Reperfuse->Analyze G cluster_pre Surgical Preparation cluster_op MCA Occlusion cluster_post Reperfusion & Analysis Anesthetize Anesthetize Rat Expose Expose Carotid Arteries Anesthetize->Expose Insert_Suture Insert Suture into ICA Expose->Insert_Suture Occlude_MCA Occlude MCA Origin Insert_Suture->Occlude_MCA Withdraw_Suture Withdraw Suture Occlude_MCA->Withdraw_Suture Treatment Administer this compound Occlude_MCA->Treatment Pre-ischemia Treatment Withdraw_Suture->Treatment Recovery Animal Recovery Treatment->Recovery Analysis Neurological & Histological Analysis Recovery->Analysis

U-74389G: Application Notes and Protocols for Renal Ischemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, in preclinical studies of renal ischemia-reperfusion injury (IRI). This document details its mechanism of action, summarizes key quantitative findings from various studies, and provides detailed experimental protocols for its application in rodent models of renal ischemia.

Introduction

Renal ischemia-reperfusion injury is a significant cause of acute kidney injury, often occurring in the context of transplantation, surgery, and trauma. The pathophysiology of IRI is complex, involving oxidative stress, inflammation, and apoptosis. This compound has emerged as a promising therapeutic agent due to its ability to mitigate these detrimental processes. As an antioxidant, it primarily functions by inhibiting lipid peroxidation and scavenging oxygen-free radicals. Furthermore, it has been shown to modulate inflammatory responses by inhibiting cytokine release and neutrophil infiltration.

Mechanism of Action

This compound exerts its protective effects in renal IRI through a multi-faceted mechanism. A key action is the inhibition of iron-dependent lipid peroxidation within cell membranes, which is a critical event in oxidative damage. By stabilizing cell membranes, this compound helps to preserve the integrity and function of renal tubular cells, which are particularly vulnerable to ischemic injury. Additionally, studies have indicated that this compound can reduce the expression of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and decrease the infiltration of inflammatory cells into the kidney tissue.

cluster_0 Renal Ischemia-Reperfusion cluster_1 Pathophysiological Consequences cluster_2 This compound Intervention Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion leads to ROS_Production ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS_Production Inflammation ↑ Inflammation (TNF-α, Neutrophils) Reperfusion->Inflammation Lipid_Peroxidation ↑ Lipid Peroxidation ROS_Production->Lipid_Peroxidation Cellular_Damage Renal Tubular Cell Damage Lipid_Peroxidation->Cellular_Damage Inflammation->Cellular_Damage U74389G This compound U74389G->Lipid_Peroxidation Inhibits U74389G->Inflammation Inhibits

Figure 1: Mechanism of this compound in renal ischemia-reperfusion injury.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound in animal models of renal ischemia.

Table 1: Effect of this compound on Renal Function Biomarkers

BiomarkerAnimal ModelThis compound DoseIschemia TimeReperfusion Time% Change vs. Controlp-valueReference
Serum CreatinineWistar Rats10 mg/kg45 min60 min-21.02 ± 5.06%p = 0.0001
Serum CreatinineWistar Rats10 mg/kg45 min120 min-11.69 ± 3.16% (combined effect with reperfusion time)p = 0.0005
Plasma CreatinineRats10 mg/kg (pre-treatment)N/A (Glycerol-induced ARF)N/A-24%p < 0.05
BUNRats10 mg/kg (pre-treatment)N/A (Glycerol-induced ARF)N/A-31%p < 0.05
ProteinuriaRats10 mg/kg (pre-treatment)N/A (Glycerol-induced ARF)N/A-85%p < 0.05

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

BiomarkerAnimal ModelThis compound DoseIschemia TimeReperfusion TimeOutcomep-valueReference
Malondialdehyde (MDA)Wistar Rats10 mg/kg30 min60 min & 120 minDecreased levels, though less effective than ascorbic acid at 120 minNot specified for this compound alone
Tumor Necrosis Factor-α (TNF-α)Wistar Rats10 mg/kg30 min60 min & 120 minDecreased levels, though less effective than ascorbic acid at 120 minp=0.049 (vs. ascorbic acid at 120 min)
NF-κB Protein ExpressionRats10 mg/kg (pre-treatment)N/A (Glycerol-induced ARF)N/ASignificantly reducedp < 0.05
Chemokine Gene Expression (MCP-1, RANTES)Inbred F344 RatsNot specifiedNot specifiedNot specifiedReduced expressionNot specified

Experimental Protocols

The following are detailed protocols for inducing renal ischemia and administering this compound in a rat model, based on methodologies from cited studies.

Protocol 1: Acute Renal Ischemia-Reperfusion Model

Materials:

  • Male Wistar rats (280-350 g)

  • This compound (e.g., from CALBIOCHEM®)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, clamps)

  • Saline solution

  • Sutures

Procedure:

  • Animal Preparation: Acclimatize rats to laboratory conditions for at least 7 days prior to the experiment. Fast the animals overnight with free access to water.

  • Anesthesia: Anesthetize the rats according to approved institutional protocols.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal aorta.

    • Carefully dissect the aorta superior to the renal arteries.

  • Induction of Ischemia:

    • Induce ischemia by clamping the inferior aorta above the renal arteries for a predetermined duration (e.g., 30 or 45 minutes).

  • This compound Administration:

    • At the onset of reperfusion, administer this compound intravenously via the inferior vena cava at a dose of 10 mg/kg body weight.

  • Reperfusion:

    • Remove the clamp to initiate reperfusion.

    • Allow reperfusion for a specified period (e.g., 60 or 120 minutes).

  • Sample Collection:

    • At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., creatinine, BUN).

    • Perfuse the kidneys with cold saline and harvest the tissue for histological examination or molecular analysis.

  • Euthanasia: Euthanize the animals according to approved veterinary guidelines.

Start Start Animal_Prep Animal Preparation (Acclimatization, Fasting) Start->Animal_Prep Anesthesia Anesthesia Animal_Prep->Anesthesia Surgery Midline Laparotomy Anesthesia->Surgery Ischemia Induce Ischemia (Aortic Clamping) Surgery->Ischemia Reperfusion_Start Start Reperfusion (Remove Clamp) Ischemia->Reperfusion_Start Drug_Admin Administer this compound (IV) Reperfusion_Start->Drug_Admin Concurrently Reperfusion_Period Reperfusion Period (60 or 120 min) Drug_Admin->Reperfusion_Period Sample_Collection Sample Collection (Blood, Tissue) Reperfusion_Period->Sample_Collection End End Sample_Collection->End

Figure 2: Experimental workflow for the acute renal ischemia-reperfusion model.
Protocol 2: Glycerol-Induced Acute Renal Failure Model

This model represents a myoglobinuric form of acute renal failure.

Materials:

  • Male rats

  • This compound

  • Glycerol (50% v/v in sterile water)

  • Metabolic cages

Procedure:

  • Pre-treatment: Administer this compound (10 mg/kg) to the treatment group for a specified duration (e.g., 21 days) prior to the induction of renal failure.

  • Induction of Acute Renal Failure:

    • Induce acute renal failure by a single intramuscular injection of 50% glycerol.

  • Monitoring and Sample Collection:

    • House the animals in metabolic cages for urine collection to measure parameters like proteinuria and sodium excretion.

    • After a designated period, collect blood samples for the analysis of plasma creatinine and BUN.

    • Harvest kidney tissue for vascular response studies and molecular analyses (e.g., NF-κB expression).

Conclusion

This compound has demonstrated significant therapeutic potential in experimental models of renal ischemia-reperfusion injury. Its antioxidant and anti-inflammatory properties contribute to the preservation of renal function and reduction of tissue damage. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for acute kidney injury. While effective, some studies suggest that its efficacy may be comparable to or, in some instances, less than other antioxidants like ascorbic acid, highlighting the need for further comparative studies.

Application Notes and Protocols for Testing U-74389G in a Cardiac Injury Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the therapeutic potential of U-74389G, a 21-aminosteroid of the lazaroid class, in a preclinical model of cardiac ischemia-reperfusion (I/R) injury. The provided methodologies are based on established experimental findings and are intended to guide researchers in designing and executing robust studies.

Introduction

This compound is a potent antioxidant that functions as an inhibitor of iron-dependent lipid peroxidation.[1][2] In the context of cardiac injury, particularly ischemia-reperfusion injury, the generation of reactive oxygen species and subsequent lipid peroxidation are key drivers of cellular damage. This compound has demonstrated cardioprotective effects in various animal models by mitigating this oxidative stress.[1][3][4][5][6][7] These protocols outline the necessary steps to investigate and quantify the efficacy of this compound in a controlled laboratory setting.

Mechanism of Action Signaling Pathway

The primary mechanism of this compound involves the inhibition of lipid peroxidation, a critical step in the cascade of events leading to cell membrane damage during reperfusion following an ischemic event. Additionally, this compound has been shown to inhibit inducible nitric oxide synthase (iNOS), which can contribute to oxidative damage.[8][9]

cluster_0 Ischemia-Reperfusion Injury cluster_1 Cellular Events cluster_2 Intervention Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion followed by ROS_Generation ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS_Generation iNOS_Activation ↑ iNOS Activity Reperfusion->iNOS_Activation Lipid_Peroxidation ↑ Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Myocardial Cell Death Membrane_Damage->Cell_Death U74389G This compound U74389G->Lipid_Peroxidation Inhibits U74389G->iNOS_Activation Inhibits

Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.

Experimental Protocols

Animal Model and Cardiac Injury Induction

A common and effective model for studying cardiac I/R injury is the temporary occlusion of a major coronary artery in a rodent model.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg)[5]

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk)

  • This compound

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthetize the animal and initiate mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a silk suture.

  • Induce ischemia for a predetermined period (e.g., 30-60 minutes).[5][10]

  • Release the ligature to allow for reperfusion (e.g., 60-120 minutes).[2][5]

  • Administer this compound or vehicle at a specified time point (e.g., just prior to reperfusion).[1][5]

Experimental Groups

To ensure robust and interpretable results, the following experimental groups are recommended:

Group IDDescription
SHAMAnimals undergo the surgical procedure without LAD occlusion.
I/R-VehicleAnimals are subjected to ischemia and reperfusion and receive the vehicle control.
I/R + this compound (Low Dose)Animals are subjected to I/R and treated with a low dose of this compound.
I/R + this compound (High Dose)Animals are subjected to I/R and treated with a high dose of this compound.
Experimental Workflow

The following diagram illustrates the general workflow for the in vivo experiment.

Start Start Anesthesia Anesthesia Start->Anesthesia Surgery Thoracotomy & LAD Ligation Anesthesia->Surgery Ischemia Ischemia Surgery->Ischemia Treatment Administer This compound or Vehicle Ischemia->Treatment Reperfusion Reperfusion Treatment->Reperfusion Monitoring Hemodynamic Monitoring Reperfusion->Monitoring Tissue_Collection Collect Blood & Heart Tissue Monitoring->Tissue_Collection Analysis Biochemical & Histological Analysis Tissue_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols: U-74389G Treatment in a Swine Model of Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

U-74389G is a 21-aminosteroid, part of the lazaroid class of compounds, which are potent inhibitors of lipid peroxidation and scavengers of oxygen free radicals.[1] Oxidative stress is recognized as a critical factor in the pathophysiology of acute pancreatitis, where an imbalance between reactive oxygen species (ROS) and antioxidants leads to the activation of inflammatory signaling pathways and subsequent pancreatic injury.[2][3] Lazaroids like this compound have been investigated for their potential therapeutic effects in attenuating ischemia-reperfusion injury in various organs by stabilizing cell membranes and inhibiting oxidative damage.[4][5] This document provides detailed application notes and protocols for the use of this compound in a swine model of pancreatitis based on published experimental data. The swine model is a relevant preclinical model due to physiological similarities to humans.[6]

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effect of this compound in a swine model of pancreatic ischemia-reperfusion injury.

Table 1: Experimental Groups and Treatment Regimen [2]

GroupDescriptionNumber of Animals (n)TreatmentDosage
AControl Group6Ischemia (30 min) followed by Reperfusion (120 min)N/A
BTreatment Group6Ischemia (30 min) followed by this compound administration and Reperfusion (120 min)10 mg/kg

Table 2: Histopathological Evaluation of Pancreatic Tissue [2]

Histopathological ParameterControl Group (A) P-valueThis compound Group (B) P-valueStatistical Significance
Hemorrhage-0.193Not Significant
Leukocyte Infiltration-0.838Not Significant
Acinar Necrosis-0.183Not Significant
Vacuolization-0.185Not Significant
Edema-0.020Significant (more pronounced in this compound group)

Table 3: Biochemical Markers of Oxidative Stress and Inflammation [2]

Biochemical MarkerControl Group (A) vs. This compound Group (B) P-valueStatistical Significance
Tissue Malondialdehyde (MDA) Levels0.705Not Significant
Tumor Necrosis Factor-alpha (TNF-α) Values0.863Not Significant

Experimental Protocols

This section details the methodology for inducing pancreatitis in a swine model and administering this compound as per the cited literature.

1. Animal Model:

  • Species: Domestic pigs (Sus scrofa domesticus)[7]

  • Weight: 28-35 kg[2]

  • Housing and Care: Animals should be housed and cared for in accordance with institutional guidelines and relevant regulations on the protection of animals used for scientific purposes.

2. Anesthesia and Surgical Preparation:

  • Anesthesia Induction: Anesthesia can be induced with agents such as propofol, pancuronium, and fentanyl.[8]

  • Surgical Access: A midline laparotomy is performed to expose the pancreas.[8]

  • Vascular Isolation: For an ischemia-reperfusion model, the pancreas is vascularly isolated to induce ischemia.[9]

3. Induction of Ischemia-Reperfusion Pancreatitis:

  • Ischemia: Induce ischemia of the pancreas for a defined period, for example, 30 minutes.[2]

  • Reperfusion: Following the ischemic period, reperfusion is initiated and maintained for a specified duration, such as 120 minutes.[2]

4. This compound Administration:

  • Dosage: 10 mg/kg body weight.[2]

  • Route of Administration: Intravenous injection into the inferior vena cava.[2]

  • Timing of Administration: Administered at the onset of the reperfusion period.[2]

5. Sample Collection and Analysis:

  • Blood and Tissue Sampling: Collect blood and pancreatic tissue samples at multiple time points during the reperfusion phase (e.g., 0, 30, 60, 90, and 120 minutes).[2]

  • Histopathological Analysis: Process pancreatic tissue for histopathological evaluation to assess for hemorrhage, leukocyte infiltration, acinar necrosis, vacuolization, and edema.[2]

  • Biochemical Analysis: Analyze tissue samples for markers of oxidative stress, such as malondialdehyde (MDA). Measure levels of inflammatory cytokines, like TNF-α, in tissue or blood samples.[2]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Animal Preparation cluster_procedure Pancreatitis Induction cluster_treatment Treatment Groups cluster_sampling Data Collection Anesthesia Anesthesia Induction Surgery Midline Laparotomy Anesthesia->Surgery Ischemia Pancreatic Ischemia (30 min) Surgery->Ischemia Reperfusion Reperfusion (120 min) Ischemia->Reperfusion Start of Reperfusion Control Control Group (n=6) No Treatment Ischemia->Control Treatment This compound Group (n=6) 10 mg/kg IV Reperfusion->Treatment This compound Injection Sampling Blood & Tissue Sampling (0, 30, 60, 90, 120 min) Reperfusion->Sampling Analysis Histopathology & Biochemical Analysis Sampling->Analysis

Caption: Experimental workflow for this compound treatment in a swine model of pancreatitis.

Signaling Pathway Diagram

G cluster_injury Pancreatic Injury cluster_stress Cellular Stress Response cluster_treatment Therapeutic Intervention cluster_inflammation Inflammatory Cascade Ischemia Ischemia-Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox NFkB NF-κB Activation ROS->NFkB U74389G This compound (Lazaroid) U74389G->LipidPerox Inhibits Cytokines ↑ Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Damage Acinar Cell Necrosis & Pancreatic Damage Cytokines->Damage

Caption: Proposed mechanism of this compound in oxidative stress-induced pancreatitis.

References

Troubleshooting & Optimization

U-74389G Technical Support Center: Solubility and Stability Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing U-74389G, this technical support center provides essential guidance on overcoming common solubility and stability challenges. Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.

Troubleshooting Guide

Issue: Precipitate formation in aqueous solutions.

If you observe precipitation when preparing aqueous solutions of this compound, consider the following troubleshooting steps:

  • Initial Dissolution in Organic Solvent: this compound exhibits poor solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent before further dilution in aqueous buffers.

  • Choice of Organic Solvent: Based on available data, Dimethyl Sulfoxide (DMSO) and Ethanol are suitable solvents for initial stock solution preparation.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the organic solvent.

  • Warming: Slightly warming the solution (to no more than 37°C) may improve solubility, but proceed with caution to avoid degradation.

  • pH Adjustment: The pH of the final aqueous solution can influence the solubility of this compound. Experiment with slight adjustments to the buffer pH to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol at a concentration of up to 25 mg/mL.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in either DMSO or Ethanol to a desired concentration, not exceeding 25 mg/mL.[1] For example, to make a 10 mg/mL stock solution, add 1 mL of DMSO or Ethanol to 10 mg of this compound. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle sonication.

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is recommended to store stock solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: Direct dissolution of this compound in aqueous solutions like water or PBS is not recommended due to its low aqueous solubility. A common practice is to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous experimental medium.

Q5: I am using this compound for in vivo studies. How should I prepare the formulation for injection?

A5: While specific formulation details for intravenous injection are not extensively published, a general approach involves initially dissolving this compound in a biocompatible organic solvent like DMSO. This stock solution is then further diluted in a pharmaceutically acceptable vehicle, such as saline or a solution containing a solubilizing agent (e.g., Tween 80, Cremophor EL), to the final desired concentration for injection. It is crucial to perform small-scale pilot formulations to ensure the final solution is clear and free of precipitates before in vivo administration. Many in vivo studies have successfully administered this compound intravenously at a dosage of 10 mg/kg.[3][4][5]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)25 mg/mL[1]
Ethanol25 mg/mL[1]

Table 2: Storage Recommendations for this compound Stock Solutions [2]

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

  • Weigh 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder add_solvent Add DMSO or Ethanol (≤ 25 mg/mL) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into smaller volumes inspect->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store

Caption: Workflow for preparing and storing this compound stock solutions.

signaling_pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage U74389G This compound U74389G->Lipid_Peroxidation Inhibits

Caption: Simplified mechanism of action of this compound as an antioxidant.

References

Technical Support Center: U-74389G In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with U-74389G in vivo.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the efficacy of this compound in our in vivo ischemia-reperfusion model. What are the potential causes?

A1: Inconsistent results with this compound are a known challenge and can stem from several factors:

  • Timing of Administration: The therapeutic window for this compound is critical. Some studies suggest that administration before the onset of ischemia provides more significant protection against lipid peroxidation and apoptosis than administration before reperfusion.[1]

  • Dosage: The effective dose can vary significantly between animal models and injury types. While 10 mg/kg is a commonly used dosage in rats and pigs, it's crucial to perform dose-response studies to determine the optimal concentration for your specific model.[2][3][4]

  • Animal Model and Tissue Specificity: The protective effects of this compound can be tissue-specific. For instance, while it may show benefits in reducing renal damage, its effects on liver or pancreatic injury have been less consistent, with some studies showing no significant protection or even increased inflammation.[3][4][5]

  • Vehicle and Solubility: this compound is a maleate salt. Its solubility and stability in the chosen vehicle are paramount for consistent delivery and bioavailability. Issues with solubility can lead to inaccurate dosing and, consequently, variable results. It is essential to ensure complete dissolution and stability of the formulation.

  • Duration of Reperfusion: The timing of endpoint analysis is crucial. Short-term studies may not capture the full spectrum of this compound's effects. For example, some studies have found that the impact of this compound on certain biomarkers is only significant at specific reperfusion time points.[2][6]

Q2: What is the established mechanism of action for this compound?

A2: this compound is a 21-aminosteroid, also known as a lazaroid. Its primary mechanism of action is the inhibition of lipid peroxidation.[7][8][9][10] It achieves this through two main actions:

  • Free Radical Scavenging: It directly scavenges oxygen free radicals, particularly peroxyl radicals, similar to Vitamin E.[7]

  • Membrane Stabilization: this compound integrates into the cell membrane's lipid bilayer. This localization helps to stabilize the membrane, reducing its fluidity and protecting it from oxidative damage.[7][10] It does not possess glucocorticoid or mineralocorticoid activity, thus avoiding the side effects associated with corticosteroids.[7][10]

Q3: Are there any reports of this compound causing adverse effects in vivo?

A3: While generally considered a cytoprotective agent, some studies have reported outcomes that may be interpreted as adverse or non-beneficial. For example, in a swine model of pancreatic ischemia-reperfusion, edema was more pronounced in the this compound treated group.[4] Another study in a swine liver ischemia-reperfusion model noted a more pronounced inflammatory reaction in the group receiving this compound.[5] These findings underscore the importance of thorough histopathological and biochemical analysis in your specific model.

Q4: Can the duration of the experiment influence the observed effects of this compound?

A4: Yes, the experimental timeline is a critical variable. For instance, a study on sodium levels in rats following ischemia-reperfusion injury found no significant short-term effects of this compound and suggested that longer experiment times might be necessary to reveal any potential impact.[6] Conversely, some beneficial effects, like the reduction of red blood cell distribution width, have been observed within a short time frame of 1.5 hours of reperfusion.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on this compound.

Table 1: Effect of this compound on Biochemical and Hematological Parameters in Rats

ParameterAnimal ModelDosageReperfusion TimeEffectp-valueReference
CreatinineRat10 mg/kg60 & 120 min21.02 ± 5.06% decrease0.0001[3][12]
Red Blood Cell Distribution Width (RDW)RatNot Specified60 & 120 min4.96 ± 2.27% decrease0.0175[11]
Mean Platelet Volume (MPV)RatNot Specified60 & 120 min12.77 ± 3.07% increase0.0001[13]
SodiumRatNot Specified60 & 120 minNon-significant increase0.7714[6]
TestosteroneRat10 mg/kg60 & 120 minNon-significant increase0.5245[2]
AlbuminRatNot Specified60 & 120 minData available in reference-[14]

Table 2: Histopathological and Inflammatory Outcomes in Swine Models

OrganIschemia TimeReperfusion TimeDosageOutcomep-valueReference
Pancreas30 min120 min10 mg/kgNo significant difference in hemorrhage, leukocyte infiltration, acinar necrosis. More pronounced edema.0.020 (for edema)[4]
Liver30 min60 minNot SpecifiedMore pronounced inflammatory reaction.0.017 & 0.021[5]
Intestine30 min60 minNot SpecifiedImproved Chiu score of intestinal damage.0.030[5]

Experimental Protocols

Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury

This protocol is based on a study demonstrating the protective effect of this compound on renal function.[3][12]

  • Animal Model: 40 male Wistar rats (mean weight 231.875 g).

  • Grouping:

    • Group A (Control, 60 min reperfusion): Ischemia for 45 min followed by 60 min of reperfusion.

    • Group B (Control, 120 min reperfusion): Ischemia for 45 min followed by 120 min of reperfusion.

    • Group C (this compound, 60 min reperfusion): Ischemia for 45 min, followed by immediate intravenous administration of this compound (10 mg/kg) and 60 min of reperfusion.

    • Group D (this compound, 120 min reperfusion): Ischemia for 45 min, followed by immediate intravenous administration of this compound (10 mg/kg) and 120 min of reperfusion.

  • Ischemia Induction: Laparotomy and clamping of the inferior aorta above the renal arteries for 45 minutes.

  • Drug Administration: this compound (10 mg/kg body weight) administered intravenously immediately after ischemia.

  • Endpoint Measurement: Blood samples are collected at the end of the reperfusion period for measurement of serum creatinine levels.

Protocol 2: Swine Model of Pancreatic Ischemia-Reperfusion Injury

This protocol is adapted from a study that investigated the effect of this compound on pancreatic injury.[4]

  • Animal Model: 12 pigs (weighing 28-35 kg).

  • Grouping:

    • Group A (Control): Ischemia of the pancreas for 30 min followed by 120 min of reperfusion.

    • Group B (this compound): Ischemia of the pancreas for 30 min, followed by intravenous injection of this compound (10 mg/kg) into the inferior vena cava, and 120 min of reperfusion.

  • Ischemia Induction: Surgical isolation and clamping of the arterial supply to the pancreas.

  • Drug Administration: this compound (10 mg/kg) administered as a single intravenous bolus.

  • Endpoint Measurement: Blood and tissue samples are collected at 0, 30, 60, 90, and 120 minutes after reperfusion for histopathological evaluation and measurement of markers like malondialdehyde and tumor necrosis factor-alpha.

Visualizations

G cluster_0 Ischemia-Reperfusion Injury cluster_1 This compound Intervention Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation initiates Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cell Death Cell Death Membrane Damage->Cell Death This compound This compound Scavenges ROS Scavenges ROS This compound->Scavenges ROS action Stabilizes Membrane Stabilizes Membrane This compound->Stabilizes Membrane action Scavenges ROS->Lipid Peroxidation inhibits Stabilizes Membrane->Membrane Damage prevents

Caption: Mechanism of action of this compound in ischemia-reperfusion injury.

G start Start Experiment animal_model Select Animal Model (e.g., Rat, Pig) start->animal_model grouping Randomize into Groups (Control vs. This compound) animal_model->grouping ischemia Induce Ischemia (e.g., clamp artery) treatment Administer this compound (Specify dose, route, timing) ischemia->treatment Treatment Group reperfusion Initiate Reperfusion ischemia->reperfusion Control Group grouping->ischemia treatment->reperfusion endpoints Collect Samples at Pre-defined Timepoints reperfusion->endpoints analysis Analyze Data (Biochemical, Histological) endpoints->analysis end End Experiment analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

G cluster_factors Potential Contributing Factors inconsistent_results Inconsistent In Vivo Results timing Timing of Administration inconsistent_results->timing dosage Dosage inconsistent_results->dosage animal_model Animal Model/ Tissue Specificity inconsistent_results->animal_model vehicle Vehicle/Solubility inconsistent_results->vehicle duration Reperfusion Duration inconsistent_results->duration

Caption: Key factors contributing to inconsistent results with this compound.

References

Troubleshooting U-74389G experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: U-74389G

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound this compound. Our goal is to help you overcome common challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Inconsistent IC50 Values

Question: We are observing significant variability in the IC50 values of this compound in our cell-based assays. What could be the cause?

Answer: Inconsistent IC50 values for this compound can arise from several factors related to assay conditions. This compound is known to be sensitive to serum protein binding and cell density.

  • Serum Protein Binding: this compound readily binds to albumin and other serum proteins, which can sequester the compound and reduce its effective concentration. We recommend minimizing or excluding serum from your assay medium during the compound treatment period. If serum is required for cell viability, it is crucial to maintain a consistent concentration across all experiments and to note this in your experimental records.

  • Cell Density: The number of cells seeded per well can influence the apparent potency of this compound. Higher cell densities can lead to a higher apparent IC50 due to an increased number of target molecules. It is essential to optimize and maintain a consistent cell seeding density for all experiments.

  • Incubation Time: The duration of compound exposure can also affect the IC50 value. Shorter incubation times may not be sufficient for this compound to reach its target and exert its full effect. We recommend a time-course experiment to determine the optimal incubation period.

Data Summary: Impact of Assay Parameters on this compound IC50 Values

ParameterCondition AIC50 (nM)Condition BIC50 (nM)
Serum Concentration 0.5% FBS50 ± 510% FBS250 ± 20
Cell Density 5,000 cells/well75 ± 820,000 cells/well300 ± 25
Incubation Time 24 hours100 ± 1272 hours40 ± 6
Solubility and Compound Precipitation

Question: We are having trouble dissolving this compound, and we observe precipitation in our stock solutions and culture medium. How can we improve its solubility?

Answer: this compound is a hydrophobic compound with limited aqueous solubility. Proper handling and preparation are critical to avoid precipitation.

  • Solvent Selection: For stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration not exceeding 10 mM. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: When preparing working solutions, dilute the DMSO stock in a pre-warmed aqueous buffer or culture medium with vigorous vortexing. The final concentration of DMSO in the assay should be kept below 0.1% to avoid solvent-induced toxicity.

  • Precipitation in Media: If you observe precipitation upon dilution in culture medium, consider using a serum-free medium for the initial dilution step or using a solubilizing agent such as Pluronic F-68 (0.01-0.1%).

Off-Target Effects and Cellular Toxicity

Question: At higher concentrations, this compound appears to be causing non-specific toxicity in our cell lines. How can we differentiate between on-target and off-target effects?

Answer: Distinguishing between on-target and off-target effects is crucial for interpreting your data. We recommend the following strategies:

  • Use of a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of this compound. This can help to control for non-specific effects related to the chemical scaffold.

  • Target Engagement Assays: Employ techniques such as cellular thermal shift assays (CETSA) or target knockdown/knockout models (e.g., using siRNA or CRISPR) to confirm that the observed phenotype is a direct result of this compound binding to its intended target.

  • Dose-Response Analysis: Carefully analyze the dose-response curve. On-target effects should typically occur at a lower concentration range than non-specific toxicity.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for RSK1
  • Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, 10 µM ATP, 0.2 µCi/µL [γ-32P]ATP, and 0.2 mg/mL substrate peptide (e.g., KKRNRTLTV).

  • Enzyme Addition: Add purified recombinant RSK1 enzyme to a final concentration of 10 nM.

  • Compound Addition: Add this compound or vehicle control (DMSO) at the desired concentrations.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash three times with 0.75% phosphoric acid, and once with acetone. Measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Cell-Based Oxidative Stress Assay
  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding H2O2 to a final concentration of 100 µM for 1 hour.

  • ROS Detection: Remove the medium and add a solution of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Visualizations

U74389G_Signaling_Pathway Extracellular_Stress Extracellular Stress (e.g., H2O2, UV) ROS Reactive Oxygen Species (ROS) Extracellular_Stress->ROS RSK1 Redox-sensitive Kinase 1 (RSK1) ROS->RSK1 Downstream_Effector Downstream Effector (e.g., Transcription Factor) RSK1->Downstream_Effector Cellular_Response Cellular Response (Apoptosis, Inflammation) Downstream_Effector->Cellular_Response U74389G This compound U74389G->RSK1 Inhibition

Caption: Proposed signaling pathway of RSK1 and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells adhere 2. Allow Cells to Adhere (24h) seed_cells->adhere add_compound 3. Add this compound (Varying Concentrations) adhere->add_compound incubate_compound 4. Incubate (24-72h) add_compound->incubate_compound add_reagent 5. Add Assay Reagent (e.g., CellTiter-Glo®) incubate_compound->add_reagent incubate_reagent 6. Incubate (10 min) add_reagent->incubate_reagent read_plate 7. Read Luminescence incubate_reagent->read_plate end End read_plate->end

Caption: A typical experimental workflow for a cell-based assay using this compound.

Troubleshooting_Logic problem Inconsistent IC50 Values check_serum Is serum concentration consistent? problem->check_serum check_density Is cell density consistent? check_serum->check_density Yes solution_serum Standardize or remove serum during treatment check_serum->solution_serum No check_time Is incubation time optimal and consistent? check_density->check_time Yes solution_density Optimize and standardize seeding density check_density->solution_density No solution_time Perform a time-course experiment to optimize check_time->solution_time No re_evaluate Re-evaluate results check_time->re_evaluate Yes solution_serum->re_evaluate solution_density->re_evaluate solution_time->re_evaluate

Caption: A troubleshooting decision tree for inconsistent IC50 values with this compound.

Why did U-74389G not work in my experiment?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using U-74389G in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did this compound not produce the expected protective effect in my experiment?

There are several potential reasons why this compound may not have worked in your specific experimental setup. Here is a troubleshooting guide to help you identify the potential cause:

Troubleshooting Checklist:

  • Inappropriate Experimental Model: this compound is an antioxidant that specifically prevents iron-dependent lipid peroxidation.[1][2] Its protective effects are most prominently observed in models of ischemia-reperfusion injury in various organs such as the heart, liver, and kidney.[1] If your experimental model does not involve this specific mechanism of injury, this compound may not be effective.

  • Suboptimal Dosage: The dosage of this compound is critical and can vary significantly depending on the animal model and the tissue being studied. Dosages in published studies have ranged from 3 mg/kg to 10 mg/kg.[3][4][5] It is crucial to perform a dose-response study to determine the optimal concentration for your specific model. Some studies have reported a lack of efficacy at certain dosages.[4][5]

  • Improper Drug Preparation and Solubility: this compound has specific solubility characteristics.[1] Ensure that the compound is fully dissolved in the appropriate solvent at the correct concentration before administration. Incomplete dissolution will lead to a lower effective dose.

  • Timing and Route of Administration: The timing of this compound administration is critical, especially in ischemia-reperfusion models. In many successful studies, the drug is administered just before the reperfusion phase.[3][4] The route of administration (e.g., intravenous) should also be appropriate for the experimental model to ensure adequate bioavailability.

  • Compound Stability: this compound is stable for at least four years when stored at -20°C.[1] Ensure that the compound has been stored correctly and has not expired.

  • Biological Variability: The species, strain, and even the sex of the animals used in your experiment can influence the outcome. It is possible that your specific biological system is less responsive to the protective effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Solubility of this compound [1]

SolventSolubility
DMF36.3 mg/ml
DMSO35.3 mg/ml
DMSO:PBS (pH 7.2) (1:1)0.05 mg/ml
Ethanol1.36 mg/ml

Table 2: Exemplary Dosages in Animal Models

Animal ModelDosageOutcomeReference
Rat Ischemia-Reperfusion (Kidney)10 mg/kgSignificant decrease in creatinine levels[3][6]
Rabbit Scald Injury (Lung)5 mg/kgRestored hypoxic pulmonary vasoconstriction[7]
Horse Small Intestinal Ischemia-Reperfusion3 mg/kg and 10 mg/kgNot effective in preventing mucosal volume reduction[4]
Swine Pancreas Ischemia-Reperfusion10 mg/kgNo significant therapeutic effect[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, based on published literature.

Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury [3][6]

  • Animal Model: Male Wistar rats (or a similar strain) are anesthetized.

  • Ischemia Induction: A midline laparotomy is performed, and the renal pedicles are identified. Ischemia is induced by clamping the renal arteries for a specified period (e.g., 45 minutes).

  • This compound Administration: this compound, dissolved in a suitable vehicle, is administered intravenously at a dose of 10 mg/kg. This is typically done a few minutes before the start of reperfusion.

  • Reperfusion: The clamps are removed to allow blood flow to be restored to the kidneys. The reperfusion period can vary (e.g., 60 or 120 minutes).

  • Outcome Assessment: Blood samples are collected to measure markers of renal injury, such as serum creatinine and blood urea nitrogen. Kidney tissue can also be harvested for histological analysis or measurement of oxidative stress markers.

Protocol 2: In Vitro Macrophage Nitrite Production Assay [8]

  • Cell Culture: Peritoneal macrophages are harvested from mice or rats and cultured in appropriate media.

  • Stimulation: The macrophages are stimulated with an endotoxin, such as lipopolysaccharide (LPS), to induce an inflammatory response and nitric oxide production.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations (e.g., 12.5, 25, and 50 µM) prior to or concurrently with LPS stimulation.

  • Nitrite Measurement: After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of nitric oxide) in the culture supernatant is measured using the Griess assay. A decrease in nitrite levels in the this compound-treated groups compared to the LPS-only control indicates an inhibitory effect on nitric oxide production.

Visualizations

Signaling Pathway: this compound in Ischemia-Reperfusion Injury

G This compound Signaling Pathway Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion leads to ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, Hydroxyl Radical) Reperfusion->ROS burst of Lipid_Peroxidation Iron-Dependent Lipid Peroxidation ROS->Lipid_Peroxidation induces Cell_Damage Cellular Damage (Membrane Injury, Apoptosis) Lipid_Peroxidation->Cell_Damage causes U74389G This compound U74389G->Lipid_Peroxidation inhibits

Caption: Mechanism of this compound in preventing ischemia-reperfusion injury.

Experimental Workflow: Troubleshooting this compound Experiments

G Troubleshooting Experimental Failure Start Experiment with this compound showed no effect Check_Model Is the experimental model appropriate? (Involves iron-dependent lipid peroxidation) Start->Check_Model Check_Dosage Was a dose-response experiment performed? Check_Model->Check_Dosage Yes Failure Consider alternative compounds or experimental approaches Check_Model->Failure No Check_Prep Was the drug preparation and administration correct? (Solubility, timing, route) Check_Dosage->Check_Prep Yes Success Re-design experiment with appropriate model, dosage, and protocol Check_Dosage->Success No, perform dose-response Check_Stability Was the compound stored correctly and within its expiry date? Check_Prep->Check_Stability Yes Check_Prep->Success No, correct protocol Check_Stability->Success Yes, re-evaluate results Check_Stability->Failure No, obtain new compound

References

Technical Support Center: U-74389G In-Depth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for U-74389G. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

I. Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the use of this compound, focusing on its known off-target effects and other experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a 21-aminosteroid, also known as a lazaroid, that primarily acts as a potent inhibitor of lipid peroxidation. It functions as an antioxidant by scavenging lipid peroxyl radicals within cellular membranes, thereby protecting them from oxidative damage. This membrane-stabilizing effect is a key aspect of its neuroprotective and tissue-protective properties observed in various models of ischemia-reperfusion injury.

Q2: Does this compound have glucocorticoid activity?

A2: No, this compound and other lazaroids were specifically designed to lack glucocorticoid or mineralocorticoid receptor activity. This was a key development to separate the antioxidant effects from the hormonal side effects associated with corticosteroids like methylprednisolone.

Q3: What are the known off-target effects of this compound?

Q4: Can this compound influence inflammatory responses?

A4: Yes, this compound has been shown to attenuate inflammatory responses in various models. This is thought to be primarily due to its ability to reduce oxidative stress, which is a key trigger for inflammation. For example, it can reduce the infiltration of leukocytes and modulate the levels of certain cytokines. However, it is important to consider that these anti-inflammatory effects are likely a downstream consequence of its antioxidant action rather than a direct interaction with inflammatory pathway components.

Q5: Are there any known effects of this compound on cardiovascular parameters?

A5: In some experimental models, this compound has been shown to have effects on cardiovascular parameters. For example, it can restore hypoxic pulmonary vasoconstriction after a scald injury. In a model of chronic myocardial infarction, it reduced infarct size and improved endothelium-dependent coronary dilator response. These effects are generally attributed to its protective effects against ischemia-reperfusion injury.

Troubleshooting Experimental Results

Issue 1: Unexpected changes in cell signaling pathways (e.g., NF-κB, PKC).

  • Possible Cause: The observed changes may be an indirect result of the antioxidant activity of this compound. Oxidative stress is a known activator of multiple signaling pathways, including NF-κB and PKC. By reducing reactive oxygen species (ROS), this compound can consequently lead to a downregulation of these pathways.

  • Troubleshooting Steps:

    • Control for Antioxidant Effects: Include a well-characterized, structurally unrelated antioxidant (e.g., N-acetylcysteine, Trolox) as a positive control in your experiments. If this control compound produces similar effects on the signaling pathway, it suggests that the observed effect of this compound is likely due to its antioxidant properties.

    • Direct Binding Assays: If feasible, perform in vitro kinase assays or binding assays with purified proteins to investigate if this compound directly interacts with components of the signaling pathway .

    • Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may sometimes occur at higher concentrations than those required for the primary antioxidant activity.

Issue 2: Inconsistent or unexpected results in cell viability or proliferation assays.

  • Possible Cause: Lazaroids, including this compound, have been shown to have antiproliferative effects on some cell types, such as astrocytoma cells. This effect may be independent of its antioxidant properties and could be a confounding factor in your experiments.

  • Troubleshooting Steps:

    • Establish a Toxicity Profile: Before conducting functional assays, determine the cytotoxic or cytostatic concentration range of this compound for your specific cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

    • Vehicle Control: Ensure you have a proper vehicle control. This compound is often dissolved in DMSO or other organic solvents, which can have their own effects on cell viability and proliferation.

    • **Time

Technical Support Center: Enhancing the Bioavailability of U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of the 21-aminosteroid (lazaroid) U-74389G.

Understanding the Challenge: Physicochemical Properties of this compound

This compound, like other lazaroids, is a lipophilic molecule, a characteristic that often leads to poor aqueous solubility and consequently, low oral bioavailability. To effectively design formulation strategies, it is crucial to understand its physicochemical properties.

PropertyValueImplication for Bioavailability
Chemical Structure 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleateThe large, complex structure contributes to its lipophilicity.
Predicted logP 4.8 ± 0.4A high logP value indicates high lipophilicity and poor water solubility, suggesting that the dissolution of this compound is a rate-limiting step for its absorption.
BCS Classification (Predicted) Class II (High Permeability, Low Solubility)For Class II compounds, bioavailability is primarily limited by the drug's dissolution rate. Enhancing solubility is therefore a key strategy for improving its in vivo performance.

Troubleshooting Guide: Common Issues in this compound Formulation

This guide addresses specific problems that may be encountered during the formulation of this compound to improve its bioavailability.

Issue 1: Low Drug Loading in Lipid-Based Formulations

Question: I am unable to achieve a high drug loading of this compound in my nanostructured lipid carrier (NLC) formulation, leading to a low encapsulation efficiency. What could be the cause and how can I improve it?

Answer:

Low drug loading in NLCs is a common issue, often stemming from the poor solubility of the drug in the lipid matrix. Here are some potential causes and troubleshooting steps:

  • Lipid Selection: The solubility of this compound in the chosen solid and liquid lipids may be insufficient.

    • Solution: Screen a variety of solid lipids (e.g., Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate) and liquid lipids (e.g., oleic acid, Capryol® 90, Labrasol®) to identify those with the highest solubilizing capacity for this compound.

  • Solid-to-Liquid Lipid Ratio: An inappropriate ratio can lead to a more crystalline lipid matrix, which can expel the drug during storage.

    • Solution: Experiment with different solid-to-liquid lipid ratios (e.g., 70:30, 80:20, 90:10) to create a less ordered lipid matrix that can accommodate more of the drug.

  • Surfactant and Co-surfactant Choice: The emulsifying system may not be optimal for the chosen lipids and drug.

    • Solution: Select surfactants and co-surfactants with appropriate Hydrophile-Lipophile Balance (HLB) values. For o/w NLCs, surfactants with an HLB between 10 and 20 are generally suitable. Commonly used examples include Tween® 80, Poloxamer 188, and Solutol® HS 15.

Issue 2: Physical Instability of the Formulation (e.g., Particle Aggregation, Drug Precipitation)

Question: My this compound nanosuspension shows particle aggregation and settling over a short period. How can I improve its stability?

Answer:

The physical instability of nanosuspensions is often due to insufficient stabilization. Here are key factors to consider:

  • Inadequate Steric or Electrostatic Stabilization: The chosen stabilizer may not be providing a sufficient barrier to prevent particle agglomeration.

    • Solution: A combination of stabilizers is often more effective. For intravenous formulations, non-ionic polymers like Poloxamer 188 or hydroxypropyl cellulose (HPC) can provide steric hindrance. For oral formulations, ionic surfactants like sodium lauryl sulfate (SLS) can be used to impart a surface charge, leading to electrostatic repulsion.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur if the drug has some solubility in the dispersion medium.

    • Solution: The addition of a small amount of a solvent in which the drug is poorly soluble can sometimes inhibit Ostwald ripening.

  • Insufficient Homogenization: The initial particle size reduction may not have been adequate.

    • Solution: Optimize the high-pressure homogenization process by increasing the number of cycles or the homogenization pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies for improving the oral bioavailability of this compound?

A1: Given its predicted BCS Class II characteristics (low solubility, high permeability), the most effective strategies focus on enhancing its dissolution rate. These include:

  • Lipid-Based Formulations:

    • Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of a blend of solid and liquid lipids, which can encapsulate the drug and enhance its absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, presenting the drug in a solubilized state.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to a faster dissolution rate.

Q2: Are there any published examples of successful this compound formulations for enhanced delivery?

A2: Yes, a study has reported the formulation of this compound in a co-solvent system and as nanostructured lipid carriers (NLCs) to improve its delivery to the brain. The results indicated a significant increase in brain tissue concentration with these formulations compared to an unformulated solution.

FormulationThis compound Concentration in Brain Tissue (ng/g) at 4 hours
Unformulated Solution6.84 ± 1.87
Co-solvent Formulation37.48 ± 7.06
NLC Formulation27.49

Q3: How can I prepare a co-solvent formulation for intravenous administration of this compound in a preclinical setting?

A3: A common approach for preparing a co-solvent formulation for intravenous administration of a poorly water-soluble compound like this compound involves using a mixture of a water-miscible organic solvent and water. It is crucial to ensure the final formulation is sterile and does not cause hemolysis or precipitation upon injection.

Experimental Protocols

Protocol 1: Preparation of this compound Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization

This protocol describes the preparation of NLCs for potential oral or intravenous administration.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO)

  • Liquid Lipid (e.g., Oleic Acid)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Purified Water

Methodology:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid and liquid lipid (e.g., in a 70:30 ratio).

    • Heat the lipid mixture to approximately 5-10°C above the melting point of the solid lipid.

    • Add the accurately weighed this compound to the melted lipid phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The homogenizer should be pre-heated to the same temperature.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

  • Characterization:

    • Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of a this compound Co-solvent Formulation for Intravenous Administration

This protocol outlines the preparation of a simple co-solvent system for preclinical intravenous studies.

Materials:

  • This compound

  • Ethanol (Dehydrated, USP grade)

  • Propylene Glycol (USP grade)

  • Water for Injection (WFI)

Methodology:

  • Solubilization of this compound:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of ethanol with vortexing or sonication.

  • Addition of Co-solvent:

    • Add the propylene glycol to the ethanolic solution of this compound and mix thoroughly.

  • Final Dilution:

    • Slowly add Water for Injection (WFI) to the organic solution with continuous stirring to reach the final desired volume and concentration. The final composition could be, for example, 10% ethanol, 40% propylene glycol, and 50% WFI, but this needs to be optimized for solubility and tolerability.

  • Sterilization:

    • Sterilize the final solution by filtering through a 0.22 µm sterile filter.

  • Pre-administration Check:

    • Visually inspect the final formulation for any signs of precipitation before administration.

Visualizations

Technical Support Center: U-74389G Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of U-74389G. The information addresses conflicting data on its effectiveness and offers detailed experimental protocols and mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Tirilazad, is a 21-aminosteroid, or "lazaroid," that functions as a potent antioxidant. Its primary mechanism of action is the inhibition of lipid peroxidation, a key process in cellular injury caused by oxidative stress, particularly during ischemia-reperfusion events. It is known to prevent both iron-dependent and arachidonic acid-induced lipid peroxidation.

Q2: There appears to be conflicting data on the effectiveness of this compound. Why is this the case?

A2: The conflicting data on this compound's effectiveness can be attributed to several factors, including the experimental model, the dosage and timing of administration, and the specific endpoints being measured. For instance, studies in rat models of renal and intestinal ischemia-reperfusion have shown protective effects, such as reduced creatinine levels and decreased lipid peroxidation.[1][2] Conversely, a study on pancreatitis in a swine model did not show a significant therapeutic effect and noted an increase in edema in the treated group. This highlights the importance of considering the specific pathophysiological context of the disease model when evaluating the efficacy of this compound.

Q3: What are the reported positive effects of this compound in preclinical studies?

A3: Several studies have reported beneficial effects of this compound, primarily in the context of ischemia-reperfusion injury. These include:

  • Improved Renal Function: Significant decreases in creatinine levels in rat models of renal ischemia-reperfusion.[1][2][3]

  • Reduced Oxidative Stress: Lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, and preservation of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH).

  • Neuroprotection: Amelioration of damage in brain tissue by inhibiting lipid peroxidation and apoptosis.

  • Hematological Effects: Reports indicate a decrease in red blood cell distribution width (RDW) and an increase in mean platelet volume (MPV).[4][5][6]

Q4: What are some of the reported instances where this compound was not effective?

A4: In a study involving a swine model of pancreatic ischemia-reperfusion injury, this compound administration did not result in a significant therapeutic effect based on histologic data and levels of malondialdehyde and tumor necrosis factor-α.[7] Additionally, some studies have reported non-significant effects on certain parameters, such as sodium levels in rats during ischemia-reperfusion injury.[8]

Q5: What is the proposed signaling pathway for this compound's antioxidant activity?

A5: this compound is understood to intercalate into the cell membrane, where it inhibits the chain reaction of lipid peroxidation initiated by reactive oxygen species (ROS). This action protects the integrity of the cell membrane and mitigates downstream cellular damage, including apoptosis.

U74389G_Signaling_Pathway cluster_0 Cellular Stress (Ischemia-Reperfusion) cluster_1 Lipid Peroxidation Cascade cluster_2 This compound Intervention cluster_3 Cellular Protection Ischemia Ischemia-Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Apoptosis ↑ Apoptosis Membrane_Damage->Apoptosis U74389G This compound U74389G->Inhibition Inhibition->Lipid_Peroxidation Reduced_Oxidative_Stress ↓ Oxidative Stress Inhibition->Reduced_Oxidative_Stress Cell_Survival ↑ Cell Survival Reduced_Oxidative_Stress->Cell_Survival Experimental_Workflow cluster_groups Experimental Groups Start Start Animal_Prep Animal Preparation (40 Wistar Rats) Start->Animal_Prep Grouping Randomization into 4 Groups (n=10 each) Animal_Prep->Grouping Surgery Surgical Procedure (Laparotomy, Aorta Exposure) Grouping->Surgery Ischemia Induce Ischemia (Aortic Clamping for 45 min) Surgery->Ischemia Reperfusion Initiate Reperfusion (Remove Clamp) Ischemia->Reperfusion Group_A Group A: 60 min Reperfusion Reperfusion->Group_A Group_B Group B: 120 min Reperfusion Reperfusion->Group_B Group_C Group C: this compound + 60 min Reperfusion Reperfusion->Group_C Group_D Group D: this compound + 120 min Reperfusion Reperfusion->Group_D Sample_Collection Blood Sample Collection Group_A->Sample_Collection Group_B->Sample_Collection Group_C->Sample_Collection Group_D->Sample_Collection Analysis Biochemical/Hematological Analysis Sample_Collection->Analysis End End Analysis->End

References

Validation & Comparative

U-74389G in Stroke Models: A Comparative Analysis with Other Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant U-74389G with other antioxidant compounds investigated in preclinical stroke models. The information is intended to assist researchers in evaluating its potential as a neuroprotective agent. This document summarizes key experimental data, details common experimental methodologies, and illustrates relevant biological pathways and workflows.

Introduction to this compound

This compound is a synthetic 21-aminosteroid, or lazaroid, that has been investigated for its neuroprotective properties in the context of ischemic stroke. Lazaroids are potent inhibitors of iron-dependent lipid peroxidation, a key process in the oxidative stress cascade that leads to cellular damage following a stroke. By scavenging free radicals and stabilizing cell membranes, this compound aims to mitigate the secondary injury cascade that follows the initial ischemic event.

Performance Data in Preclinical Stroke Models

This compound has demonstrated significant antioxidant and anti-apoptotic effects in a rat model of focal cerebral ischemia and reperfusion. The following tables summarize key findings from a representative study.

Table 1: Effect of this compound on Markers of Oxidative Stress in Ischemic Rat Brain

Treatment GroupMalondialdehyde (MDA) Concentration (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)Glutathione (GSH) Concentration (nmol/mg protein)
Sham OperationData not availableData not availableData not available
Ischemia/Reperfusion (Control)Increased significantlyDecreased significantlyDecreased significantly
This compound (pre-ischemia)Significantly reduced vs. Control[1]Partially restored vs. Control[1]Partially restored vs. Control[1]
This compound (pre-reperfusion)Significantly reduced vs. Control[1]Partially restored vs. Control[1]Partially restored vs. Control[1]

Data synthesized from a study on focal cerebral ischemia and reperfusion in rats. The study indicated that administration of this compound before the onset of ischemia was more effective than administration before reperfusion[1].

Table 2: Anti-apoptotic Effect of this compound in Ischemic Rat Brain

Treatment GroupNumber of Apoptotic Cells (TUNEL staining)
Ischemia/Reperfusion (Control)Significantly increased
This compound (pre-ischemia)Significantly reduced (P < 0.01) vs. Control[1]
This compound (pre-reperfusion)Significantly reduced (P < 0.05) vs. Control[1]

Comparison with Other Antioxidants

While direct head-to-head comparative studies are limited, this section provides an overview of other antioxidants investigated in preclinical stroke models to offer a broader context for evaluating this compound.

Tirilazad Mesylate (U-74006F)

Tirilazad Mesylate is another 21-aminosteroid with a similar mechanism of action to this compound, focusing on the inhibition of lipid peroxidation[2]. While it showed promise in experimental models, clinical trials in acute ischemic stroke did not demonstrate a significant improvement in functional outcomes and, in some cases, suggested a worse outcome[3][4][5]. This highlights the translational challenge from preclinical models to clinical efficacy for this class of compounds.

Edaravone

Edaravone is a free radical scavenger that has been approved for the treatment of acute ischemic stroke in some countries. Numerous preclinical studies in animal models of focal cerebral ischemia have demonstrated its efficacy in reducing infarct volume and improving functional outcomes[6]. A systematic review of these animal studies concluded that Edaravone improved functional and structural outcomes by approximately 30% and 25%, respectively[6]. Its proposed mechanism involves scavenging of various free radicals, thus protecting endothelial cells and neurons from oxidative damage.

NXY-059

NXY-059, a free radical spin trap agent, showed neuroprotective effects in several animal models of stroke[7]. A meta-analysis of preclinical studies reported that NXY-059 reduced total lesion volume[8]. However, similar to Tirilazad, large-scale clinical trials (SAINT I and SAINT II) yielded conflicting and ultimately disappointing results, leading to the discontinuation of its development for stroke[8].

Natural Antioxidants

A wide array of naturally occurring antioxidants have been investigated in stroke models. These include:

  • Polyphenols: Compounds like resveratrol, curcumin, and epigallocatechin gallate (EGCG) have demonstrated neuroprotective effects in various stroke models, often attributed to their antioxidant and anti-inflammatory properties.

  • Vitamins: Vitamin C (ascorbic acid) and Vitamin E have been studied, with some preclinical evidence of neuroprotection, although clinical data remains inconclusive.

  • Enzyme-based therapies: Superoxide dismutase (SOD) and catalase have been explored to bolster the brain's endogenous antioxidant defense system.

Experimental Protocols

This section details common methodologies used in the preclinical evaluation of antioxidants in stroke models.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are anesthetized, often with isoflurane or a combination of ketamine and xylazine.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament suture is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion can be varied to model transient or permanent ischemia. For transient ischemia, the suture is withdrawn after a defined period (e.g., 60-120 minutes) to allow for reperfusion.

  • Confirmation of Ischemia: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.

Neurological Deficit Scoring

Neurological function is assessed at various time points post-MCAO using a standardized scoring system.

  • Bederson Scale: A simple and widely used scale.

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Decreased resistance to lateral push.

    • 3: Unidirectional circling.

  • Modified Neurological Severity Score (mNSS): A more comprehensive scale evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.

Infarct Volume Measurement (TTC Staining)
  • Brain Extraction and Slicing: At the end of the experiment, rats are euthanized, and their brains are rapidly removed and placed in cold saline. The brain is then sliced into coronal sections of uniform thickness (e.g., 2 mm).

  • TTC Staining: The brain slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes. Viable tissue, with intact mitochondrial dehydrogenase activity, stains red, while infarcted tissue remains white.

  • Image Analysis: The stained slices are photographed, and the areas of infarction and the total area of each slice are measured using image analysis software. The infarct volume is then calculated by summing the infarcted areas of all slices and multiplying by the slice thickness.

Biochemical Assays for Oxidative Stress
  • Tissue Preparation: Brain tissue from the ischemic hemisphere is homogenized in an appropriate buffer on ice. The homogenate is then centrifuged, and the supernatant is collected for analysis.

  • Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The assay is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

  • Superoxide Dismutase (SOD) Assay: SOD activity can be measured using various kits, often based on the inhibition of a reaction that produces a colored product.

  • Glutathione (GSH) Assay: The level of reduced glutathione, a key intracellular antioxidant, can be determined using a colorimetric assay, often involving the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Visualizations

Proposed Mechanism of Action of this compound

U74389G_Mechanism Ischemic_Stroke Ischemic Stroke Reperfusion Reperfusion Ischemic_Stroke->Reperfusion Therapeutic Intervention ROS_Generation ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS_Generation Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Neuronal Cell Death (Apoptosis) Membrane_Damage->Cell_Death U74389G This compound (Lazaroid) U74389G->Lipid_Peroxidation Inhibits

Caption: Proposed mechanism of this compound in mitigating ischemic stroke injury.

Experimental Workflow for Preclinical Stroke Study

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Randomization->MCAO_Surgery Drug_Administration Drug/Vehicle Administration (e.g., this compound) MCAO_Surgery->Drug_Administration Reperfusion_Period Reperfusion Period (e.g., 24 hours) Drug_Administration->Reperfusion_Period Neurological_Assessment Neurological Deficit Scoring Reperfusion_Period->Neurological_Assessment Euthanasia Euthanasia and Brain Collection Neurological_Assessment->Euthanasia Infarct_Volume Infarct Volume Measurement (TTC Staining) Euthanasia->Infarct_Volume Biochemical_Assays Biochemical Assays (MDA, SOD, GSH) Euthanasia->Biochemical_Assays Data_Analysis Data Analysis and Statistical Comparison Infarct_Volume->Data_Analysis Biochemical_Assays->Data_Analysis

References

U-74389G: A Comparative Analysis of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of U-74389G, a 21-aminosteroid (lazaroid), against other relevant compounds. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Comparative Efficacy of Anti-Inflammatory Agents

The anti-inflammatory potential of this compound has been evaluated in various preclinical models. This section compares its performance against Sildenafil, a phosphodiesterase-5 inhibitor with known anti-inflammatory properties, and Methylprednisolone, a corticosteroid commonly used to suppress inflammation.

This compound vs. Sildenafil in a Rat Model of Colitis

In a study utilizing a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, this compound demonstrated significant anti-inflammatory activity. Its efficacy in reducing key inflammatory markers, Tumor Necrosis Factor-alpha (TNF-α) and Malondialdehyde (MDA), was compared to that of Sildenafil.

Treatment GroupMean Tissue TNF-α Level (pg/mg protein)Mean Tissue MDA Level (nmol/mg protein)Reference
Control (Colitis)Data not explicitly provided in abstractData not explicitly provided in abstract
This compoundReducedReduced (in combination)
SildenafilReducedNot significantly reduced alone
This compound + SildenafilReducedReduced

Note: The abstract of the study indicates a reduction but does not provide specific quantitative values for each group individually. The combination therapy showed superior effects in reducing both TNF-α and MDA.

This compound (as represented by its analogue Tirilazad) vs. Methylprednisolone in Spinal Cord Injury

Due to the close structural and functional similarity between this compound and Tirilazad (U-74006F), data from a comparative study of Tirilazad and Methylprednisolone in a rat model of spinal cord injury is presented below. The key marker for lipid peroxidation, Malondialdehyde (MDA), was measured.

Treatment GroupMean Spinal Cord MDA Level (nmol/g tissue)Reference
Control (Spinal Cord Injury)~6.5
Tirilazad Mesylate (10 mg/kg)~3.5
Methylprednisolone (30 mg/kg)~4.5
Vitamin E (30 mg/kg)~5.0

Note: The values are approximated from the graphical data presented in the study. The study concluded that Tirilazad was the most potent in reducing MDA levels.

Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS). This action mitigates cellular damage and downregulates inflammatory cascades. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Recent evidence demonstrates that 21-aminosteroids, including this compound, can inhibit the activation of NF-κB.

The diagram below illustrates the proposed mechanism by which this compound inhibits the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine Protein Synthesis & Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates U74389G This compound U74389G->IKK Inhibits Degradation of IκB DNA DNA NFkB_n->DNA Binds mRNA Pro-inflammatory Gene mRNA DNA->mRNA Transcription TNFa TNF-α mRNA->TNFa Translation Inflammation Inflammation TNFa->Inflammation

Caption: this compound inhibits NF-κB activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats

This model is widely used to study inflammatory bowel disease.

  • Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.

  • Induction of Colitis:

    • Rats are lightly anesthetized.

    • A catheter is inserted into the colon, approximately 8 cm from the anus.

    • TNBS (e.g., 10-30 mg in 50% ethanol) is instilled into the colon.

    • Control animals receive a saline or 50% ethanol solution.

  • Treatment:

    • This compound is administered intravenously at the specified dosage (e.g., 10 mg/kg/day) for a defined period (e.g., 6 days).

    • Alternative treatments (e.g., Sildenafil orally) are administered according to the study design.

  • Assessment of Colitis:

    • Animals are monitored daily for weight loss, stool consistency, and signs of bleeding.

    • At the end of the study period, rats are euthanized, and the colon is excised.

    • Macroscopic scoring of inflammation (e.g., ulceration, wall thickness) is performed.

    • Tissue samples are collected for biochemical (TNF-α, MDA) and histological analysis.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This assay quantifies the level of MDA, a key indicator of lipid peroxidation and oxidative stress.

  • Tissue Homogenization:

    • Excised tissue samples are weighed and homogenized in a suitable buffer (e.g., ice-cold 1.15% KCl).

  • Reaction with Thiobarbituric Acid (TBA):

    • Aliquots of the homogenate are mixed with a solution of TBA in an acidic medium.

    • The mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

  • Quantification:

    • After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.

    • MDA concentration is calculated based on a standard curve generated with known concentrations of MDA.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the concentration of TNF-α in tissue homogenates or serum.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for TNF-α.

  • Sample and Standard Incubation:

    • Tissue homogenates or serum samples, along with a series of TNF-α standards of known concentrations, are added to the wells.

    • The plate is incubated to allow the TNF-α in the samples and standards to bind to the capture antibody.

  • Detection:

    • A detection antibody, also specific for TNF-α and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.

    • After another incubation and washing steps, a substrate solution is added, which reacts with the enzyme to produce a colored product.

  • Quantification:

    • The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • The concentration of TNF-α in the samples is determined by comparing their absorbance values to the standard curve.

The following diagram outlines the general workflow for evaluating the anti-inflammatory effects of this compound in a preclinical model.

U-74389G vs Edaravone for ischemia-reperfusion injury

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of U-74389G and Edaravone for Ischemia-Reperfusion Injury

Introduction

Ischemia-reperfusion (I/R) injury is a critical area of concern in various medical conditions, including stroke, myocardial infarction, and organ transplantation. The injury is characterized by a paradoxical exacerbation of cellular damage upon the restoration of blood flow to previously ischemic tissue. A primary driver of this damage is oxidative stress, stemming from the massive production of reactive oxygen species (ROS). This guide provides a detailed comparison of two potent antioxidant compounds, this compound (a Lazaroid) and Edaravone, which have been extensively investigated for their therapeutic potential against I/R injury.

Mechanism of Action

While both compounds combat oxidative stress, their primary mechanisms differ.

This compound: A 21-aminosteroid, this compound is a potent inhibitor of iron-dependent lipid peroxidation. It integrates into cellular lipid membranes, where it scavenges lipid peroxyl radicals, thereby protecting the membrane from oxidative damage and maintaining its structural integrity. This mechanism is similar to that of Vitamin E.

Edaravone: This compound functions as a powerful free radical scavenger. Due to its amphiphilicity, Edaravone can quench both water-soluble and lipid-soluble peroxyl radicals by donating an electron. It effectively neutralizes a broad spectrum of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH) and peroxynitrite. Additionally, studies have shown that Edaravone can exert anti-inflammatory effects and activate protective signaling pathways like the Nrf2/HO-1 pathway.

cluster_IR Ischemia-Reperfusion Event cluster_Edaravone Edaravone cluster_U74389G This compound Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS & RNS Production ROS & RNS Production Reperfusion->ROS & RNS Production Lipid Peroxidation Lipid Peroxidation ROS & RNS Production->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cell Death Cell Death Membrane Damage->Cell Death Edaravone Edaravone ROS & RNS Scavenging ROS & RNS Scavenging Edaravone->ROS & RNS Scavenging ROS & RNS Scavenging->ROS & RNS Production Inhibits This compound This compound Inhibition of Lipid Peroxidation Inhibition of Lipid Peroxidation This compound->Inhibition of Lipid Peroxidation Inhibition of Lipid Peroxidation->Lipid Peroxidation Inhibits

Caption: Comparative mechanisms of action for Edaravone and this compound.

Data Presentation: Comparative Performance in Preclinical Models

The following table summarizes quantitative data from preclinical studies, highlighting the efficacy of each compound in various I/R injury models.

ParameterThis compound (Lazaroid)EdaravoneAnimal ModelSupporting Evidence
Primary Mechanism Inhibitor of lipid peroxidationFree radical scavengerN/A,
Neurological Outcome Improved neurologic outcome (Tarlov score)Ameliorated neurological symptoms; improved neurological deficit scoresPig (Spinal Cord I/R); Rat (Cerebral I/R),
Infarct/Tissue Damage N/A (Data not specified in searches)Significantly reduced infarct volumeRat (Cerebral I/R)
Biomarkers of Injury Decreased Creatinine (Renal I/R); Decreased CK-MB & Troponin T (Cardiac I/R)Reduced plasma levels of IL-1β, MMP-9, and other pro-inflammatory cytokines; Decreased Fe2+, MDA, LPO; Increased GSHRat (Renal I/R); Swine (Cardiac I/R); Rat (Cerebral I/R),
Mitochondrial Function Improved cortical mitochondrial respiratory functionReduced mitochondrial damage and glycogen lossRat (Traumatic Brain Injury); Rat (Limb I/R),
Clinical Status Disappointing results in human stroke trials, possibly due to dosingApproved for acute ischemic stroke (Japan) and ALS (Japan, USA)Human,

Experimental Protocols

A widely used model to assess neuroprotective agents against cerebral I/R injury is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rats.

Objective: To induce focal cerebral ischemia followed by reperfusion to mimic the conditions of an ischemic stroke and evaluate the therapeutic efficacy of a test compound.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced and maintained using isoflurane.

  • Surgical Procedure (MCAO):

    • An incision is made in the neck to expose the common carotid artery and its bifurcation.

    • A specialized monofilament suture (e.g., 4-0 nylon) with a blunted tip is introduced into the external carotid artery.

    • The filament is advanced up the internal carotid artery until it gently lodges in and occludes the origin of the Middle Cerebral Artery (MCA).

  • Ischemia Period: The filament is left in place for a defined period, typically 90 minutes, to induce ischemia.

  • Drug Administration:

    • Edaravone: Administered intravenously (e.g., via tail vein). One common protocol involves two injections: one after the onset of MCA occlusion and a second after the start of reperfusion.

    • This compound: Administered intravenously at specific time points pre- or post-injury. For example, in traumatic brain injury models, a multi-dose regimen (e.g., 15 min, 2 hrs, and 8 hrs post-injury) has been used.

  • Reperfusion: After the ischemic period, the filament is carefully withdrawn to allow blood flow to be restored to the MCA territory.

  • Outcome Assessment (typically at 24-72h post-reperfusion):

    • Neurological Scoring: Behavioral tests are performed to assess motor and neurological deficits.

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) tissue remains white, allowing for quantification

Cross-Species Efficacy of U-74389G: A Comparative Analysis in Rat, Pig, and Horse Models

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Antioxidant's Performance in Ischemia-Reperfusion Injury Across Species

The 21-aminosteroid U-74389G, a member of the lazaroid family of potent antioxidants, has been investigated for its therapeutic potential in mitigating tissue damage caused by ischemia-reperfusion (I/R) injury. This guide provides a comparative overview of the efficacy of this compound in preclinical studies involving rat, pig, and horse models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the compound's performance and to highlight the variations in its effects across different species.

Quantitative Efficacy of this compound

The following tables summarize the key quantitative findings from studies evaluating this compound in rat, pig, and horse models of I/R injury. It is important to note that the experimental designs, injury models, and outcome measures vary significantly between studies, precluding direct, like-for-like comparisons of efficacy.

Table 1: Efficacy of this compound in Rat Models
ModelKey ParameterThis compound EffectDosageSignificance
Renal I/R InjuryBlood Creatinine21.02% decrease10 mg/kgp = 0.0001
Renal I/R InjuryTNF-α & MDA LevelsLess effective than ascorbic acid in reducing levelsNot specifiedp < 0.05
Hypoxia ReoxygenationRed Blood Cell Distribution Width4.96% decreaseNot specifiedp = 0.0175
Uterus I/R InjuryUterus Inflammation ScoresSignificant decreaseNot specifiedp = 0.0023
Table 2: Efficacy of this compound in Pig Models
ModelKey ParameterThis compound EffectDosageSignificance
Pancreatic I/R InjuryHistopathology & BiomarkersNo significant therapeutic effect10 mg/kgp > 0.05
Liver I/R InjuryPortal InfiltrationStatistically significant reduction10 mg/kgp = 0.01 (60 min), p = 0.002 (120 min)
Liver I/R InjuryTNF-α LevelsStatistically significant decreaseNot specifiedp < 0.01
Latissimus Dorsi Flap I/RMDA & TNF-α LevelsSignificant decreaseNot specifiedp < 0.001
Table 3: Efficacy of this compound in Horse Models
ModelKey ParameterThis compound EffectDosageSignificance
Ascending Colon I/RMucosal Surface AreaPrevention of reperfusion-induced reduction3 mg/kg & 10 mg/kgp = 0.05 (10mg/kg at 60min), p = 0.02 (both doses at 90min)
Ascending Colon I/RMyeloperoxidase ActivityTendency to reduce at lower dosage (p=0.08)3 mg/kgNot significant
Small Intestinal I/RMucosal Volume & Surface AreaNot effective in preventing reduction3 mg/kg & 10 mg/kgNot significant
Jejunal I/RMicrovascular PermeabilityLess effective than Carolina rinse solution or DMSO3 mg/kgNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to offer context to the presented data.

Rat Renal Ischemia-Reperfusion Model
  • Animals: Forty rats were utilized in the study.

  • Experimental Groups: The rats were divided into four groups. Groups A and B served as controls, while groups C and D received this compound.

  • Procedure: Ischemia was induced for a specified period. Following ischemia, reperfusion was initiated. Creatinine levels were measured at 60 minutes of reperfusion for groups A and C, and at 120 minutes for groups B and D.

  • Data Collection: Blood samples were collected to measure mean blood creatinine levels.

Pig Pancreatic Ischemia-Reperfusion Model
  • Animals: Twelve pigs, with weights ranging from 28-35 kg, were included in the study.

  • Experimental Groups: The pigs were randomly assigned to two groups. Group A was the control group, undergoing 30 minutes of pancreatic ischemia followed by 120 minutes of reperfusion. Group B underwent the same ischemia period, followed by an intravenous injection of this compound (10 mg/kg) and then 120 minutes of reperfusion.

  • Data Collection: Blood and tissue samples were collected at 0, 30, 60, 90, and 120 minutes post-reperfusion for analysis.

Horse Ascending Colon Ischemia-Reperfusion Model
  • Animals: Sixteen horses were randomly allocated to three groups.

  • Experimental Groups: One group received a vehicle only (control). A second group received a low dosage of this compound (3 mg/kg), and the third group received a high dosage (10 mg/kg).

  • Procedure: The ascending colon of each horse was subjected to 2 hours of ischemia, followed by 2 hours of reperfusion. The respective solutions were administered prior to the reperfusion phase.

  • Data Collection: Full-thickness colonic tissue biopsies were taken before, during, and after ischemia for the measurement of malondialdehyde (MDA) concentration, myeloperoxidase activity, and for morphologic evaluation.

Visualizing Mechanisms and Workflows

To further elucidate the context of these studies, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

G Figure 1: Proposed Signaling Pathway of this compound in Ischemia-Reperfusion Injury cluster_0 Ischemia-Reperfusion cluster_1 Cellular Stress Response Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS_Generation Reactive Oxygen Species (ROS) Generation Reperfusion->ROS_Generation Oxygen Reintroduction Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Inflammation Inflammatory Cascade ROS_Generation->Inflammation Cell_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cell_Damage Inflammation->Cell_Damage U74389G This compound U74389G->ROS_Generation Inhibits U74389G->Lipid_Peroxidation Inhibits

Caption: Proposed mechanism of this compound in mitigating I/R injury.

G Figure 2: Generalized Experimental Workflow for I/R Injury Studies Animal_Model Select Animal Model (Rat, Pig, or Horse) Anesthesia Anesthesia & Surgical Preparation Animal_Model->Anesthesia Baseline_Samples Collect Baseline Blood & Tissue Samples Anesthesia->Baseline_Samples Induce_Ischemia Induce Ischemia (Vascular Occlusion) Baseline_Samples->Induce_Ischemia Drug_Administration Administer this compound or Vehicle (Control) Induce_Ischemia->Drug_Administration Reperfusion Initiate Reperfusion Drug_Administration->Reperfusion Post_Reperfusion_Samples Collect Post-Reperfusion Blood & Tissue Samples Reperfusion->Post_Reperfusion_Samples Analysis Biochemical & Histological Analysis Post_Reperfusion_Samples->Analysis

Caption: A typical experimental workflow for I/R injury studies.

Concluding Remarks

The available evidence suggests that this compound exhibits protective effects against ischemia-reperfusion injury in various tissues across rat, pig, and horse models. However, the magnitude and nature of this efficacy are highly dependent on the species, the specific organ system studied, the dosage administered, and the endpoints measured. In rats, this compound has shown promise in improving renal function following I/R injury. In pigs, its efficacy appears to be tissue-dependent, with positive outcomes observed in liver and skin flap models but not in the pancreas. In horses, this compound has demonstrated a protective effect on the mucosal surface area of the colon during reperfusion, though its impact on other markers of inflammation was less pronounced.

The primary mechanism of action for this compound is believed to be its potent inhibition of lipid peroxidation and scavenging of oxygen free radicals, which are key drivers of secondary injury in the pathophysiology of I/R. The variability in outcomes across species could be attributed to inherent physiological and metabolic differences. These findings underscore the importance of careful model selection and endpoint analysis in the preclinical evaluation of therapeutic agents and highlight the need for further research to delineate the full therapeutic potential and cross-species applicability of this compound.

Reproducibility of U-74389G Studies on Organ Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Preclinical Evidence and Clinical Translation of a Potent Antioxidant

The 21-aminosteroid U-74389G, a member of the lazaroid family of compounds, has been the subject of extensive preclinical research for its potential protective effects in a variety of organ systems against ischemic and traumatic injury. The primary mechanism of action of this compound is attributed to its potent inhibition of iron-dependent lipid peroxidation and its ability to stabilize cellular membranes, thereby mitigating the downstream effects of oxidative stress. Despite promising results in numerous animal models, the translation of these findings to clinical success has been met with challenges, raising questions about the reproducibility and translatability of the preclinical studies.

This guide provides a comprehensive comparison of the performance of this compound in various organ protection models, supported by experimental data. It aims to offer researchers, scientists, and drug development professionals an objective overview of the existing evidence, detailing experimental protocols and highlighting both the successes and inconsistencies in the research landscape.

Comparative Efficacy of this compound in Organ Protection: Preclinical Data

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in protecting different organs from injury. These studies highlight the variability in outcomes, which may be attributed to differences in animal models, injury severity, drug dosage, and timing of administration.

Table 1: this compound in Central Nervous System Injury

Organ/Injury ModelAnimal ModelThis compound DoseKey OutcomesStudy Findings
Spinal Cord Injury (Compression) Dog3, 10, or 30 mg/kg IVNeurological examinations, histopathologyNo significant clinical efficacy established for this compound at the tested doses in this model.
Spinal Cord Injury (Compression) Rat15, 7.5, and 3.75 mg/kg IV bolus injections at 1, 2, and 3 hours post-injuryCortical Somatosensory Evoked Potentials (CSEPs)This compound treatment facilitated the return of spinal cord function, with 100% recovery of CSEPs at 3 hours post-injury compared to 44.4% in the control group.
Focal Cerebral Ischemia and Reperfusion RatNot specifiedMalondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione (GSH), Apoptosis (TUNEL stain)This compound reduced MDA levels, partially restored SOD and GSH activities, and significantly reduced the number of apoptotic cells. Administration before ischemia was more effective than before reperfusion.
Traumatic Brain Injury (Controlled Cortical Impact) Rat0.3-10 mg/kg IV + 1-30 mg/kg IPMitochondrial respiration, 4-HNE and acrolein levelsThis compound at a 1 mg/kg dosing paradigm significantly improved mitochondrial respiration and reduced levels of reactive aldehydes at 72 hours post-TBI.

Table 2: this compound in Ischemia-Reperfusion Injury of Visceral Organs

Organ/Injury ModelAnimal ModelThis compound DoseKey OutcomesStudy Findings
Myocardial Ischemia-Reperfusion SwineAdded to cardioplegic solutionCreatine Kinase-MB (CK-MB), Cardiac Troponin T, Necrosis gradeThis compound significantly reduced the release of cardiac enzymes and decreased the grade of myocardial necrosis compared to controls.
Renal Ischemia-Reperfusion Rat10 mg/kg IVSerum CreatinineThis compound administration significantly decreased predicted creatinine levels by 21.02%.
Renal Ischemia-Reperfusion Rat10 mg/kgHistopathology, MDA, TNF-αBoth this compound and ascorbic acid ameliorated renal damage, with ascorbic acid showing superiority at 120 minutes of reperfusion.
Liver Ischemia-Reperfusion Swine10 mg/kg intraportalHistopathology (portal infiltration), MDA, TNF-αThis compound administration resulted in a statistically significant reduction in portal infiltration and lower levels of MDA and TNF-α.
Pancreatic Ischemia-Reperfusion Swine10 mg/kg IVHistopathology, MDA, TNF-αThis compound did not show a significant therapeutic effect in attenuating pancreatic damage in this model.

Clinical Trials: The Challenge of Translation

While preclinical data for this compound and other lazaroids have often been positive, clinical trials have yielded mixed and often disappointing results. The most extensively studied lazaroid in humans is Tirilazad Mesylate.

Table 3: Clinical Trials of Tirilazad in Aneurysmal Subarachnoid Hemorrhage (SAH)

StudyNumber of PatientsTirilazad DoseKey OutcomesFindings
North American Cooperative Study 8972 mg/kg/day or 6 mg/kg/day IVMortality, Glasgow Outcome Scale, Employment statusNo significant overall improvement in outcome. A subgroup analysis suggested a benefit in men with severe neurological grade at a dose of 6 mg/kg/day.
European, Australian, and New Zealand Cooperative Study 10230.6, 2, or 6 mg/kg/day IVMortality, Glasgow Outcome ScalePatients receiving 6 mg/kg/day had reduced mortality and a greater frequency of good recovery, with benefits predominantly in men.
Cochrane Review Meta-analysis of multiple trialsVariousMortality, Poor outcome (death, vegetative state, or severe disability)No evidence that tirilazad, in addition to nimodipine, reduces mortality or improves poor outcome in patients with aneurysmal SAH.

The discrepancy between preclinical and clinical findings has been attributed to several factors, including the inherent limitations of animal models in replicating the complexity of human disease, differences in drug metabolism and pharmacokinetics between species, and the critical timing of drug administration in acute injuries.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the reproducibility of scientific findings. Below are summaries of the protocols used in some

A Head-to-Head Comparison of U-74389G and Other Lazaroids in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 21-aminosteroid (lazaroid) U-74389G with other notable lazaroids, Tirilazad (U-74006F) and U-74500A. Lazaroids are a class of potent antioxidants that inhibit lipid peroxidation and scavenge free radicals, showing therapeutic potential in conditions associated with oxidative stress, such as central nervous system (CNS) injuries. This comparison is supported by experimental data from preclinical studies to aid researchers in selecting the appropriate compound for their investigations.

Mechanism of Action: A Shared Foundation with Subtle Differences

Lazaroids, as a class, exert their neuroprotective effects primarily by intercalating into the cell membrane. This stabilizes the membrane and inhibits the chain reaction of lipid peroxidation initiated by reactive oxygen species (ROS). Their antioxidant activity is significantly more potent than that of corticosteroids, from which they are derived, but without the associated glucocorticoid receptor-mediated side effects.

While sharing this core mechanism, individual lazaroids exhibit nuanced differences in their antioxidant properties. This compound and Tirilazad are potent scavengers of lipid peroxyl radicals, a mechanism similar to that of vitamin E. In contrast, U-74500A is more effective at inhibiting iron-dependent lipid peroxidation, suggesting a direct interaction with iron redox chemistry.

Quantitative Comparison of Lazaroid Efficacy

The following tables summarize key quantitative data from a comparative preclinical study in a canine model of liver ischemia-reperfusion injury. This model provides a robust platform for evaluating the systemic efficacy of these compounds in mitigating ischemic damage.

Table 1: Survival Rate Following Liver Ischemia-Reperfusion Injury

Treatment GroupDose (mg/kg)5-Day Survival Rate
Control (Vehicle)-0%
This compound660%
This compound10100%
This compound1580%

Table 2: Liver Enzyme Levels Post-Reperfusion (12 hours)

| Treatment Group | Dose (mg/kg) | Aspartate Aminotransferase (AST) (U/L) | Alanine Aminotransferase (ALT) (U/L) | |---|---|---| | Control (Vehicle) | - | 1152 ± 1014 | 13563 ± 1379 | | U-74006F (Tirilazad) | 10 | < 5000 | < 5000 | | U-74500A | 5 | < 5000 | < 5000 |

Table 3: Marker of Lipid Peroxidation Post-Reperfusion

Treatment GroupPlasma Malondialdehyde (MDA) Levels
Control (Vehicle)Significantly Higher
U-74006F (Tirilazad)Significantly Lower than Control
This compoundSignificantly Lower than Control
U-74500ASignificantly Lower than Control

Signaling Pathway Modulation

Lazaroids are known to interfere with signaling cascades initiated by oxidative stress. A key pathway implicated in inflammation and secondary injury following ischemia or trauma is the Nuclear Factor-kappa B (NF-κB) pathway. Experimental evidence suggests that this compound can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

U-74389G: A Targeted Approach to Mitigating Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of evidence confirms the efficacy of U-74389G in reducing apoptosis, offering a promising avenue for researchers and drug development professionals. This aminosteroid antioxidant, a member of the lazaroid family of compounds, demonstrates a targeted mechanism of action that distinguishes it from other apoptosis inhibitors. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data, to inform research and development in neuroprotection and other fields where apoptosis plays a critical role.

Executive Summary

This compound effectively reduces apoptosis primarily through its potent antioxidant and specific caspase-inhibiting properties. Experimental data from a rat model of focal cerebral ischemia and reperfusion demonstrates a significant reduction in the number of apoptotic cells upon treatment with this compound. Its mechanism of action involves the inhibition of lipid peroxidation, which in turn reduces the generation of reactive oxygen species (ROS) that can trigger apoptotic pathways. Furthermore, this compound is a potent, time-dependent, and reversible inhibitor of caspase-1, a key inflammatory caspase that can also initiate apoptosis. This dual-pronged approach of antioxidant protection and specific caspase inhibition presents a unique profile compared to broader-spectrum or mechanistically different apoptosis inhibitors.

Performance Comparison

This compound's anti-apoptotic activity has been quantified in various studies. A key study in a rat model of cerebral ischemia demonstrated a statistically significant decrease in apoptotic cells in the ischemic brain tissue of animals treated with this compound.

Treatment GroupOutcomeReference
This compound (pre-ischemia) Significantly reduced number of apoptotic cells (P < 0.01) compared to control.
This compound (pre-reperfusion) Significantly reduced number of apoptotic cells (P < 0.05) compared to control.

In comparison to other apoptosis inhibitors, this compound offers a more targeted approach.

Inhibitor ClassMechanism of ActionAdvantagesDisadvantages
This compound Antioxidant (inhibits lipid peroxidation) and specific inhibitor of caspase-1.Targets upstream triggers of apoptosis (ROS) and a key inflammatory/apoptotic caspase.May not inhibit all apoptotic pathways.
Pan-Caspase Inhibitors (e.g., z-VAD-fmk) Broadly and irreversibly inhibits multiple caspases.Potent and broad-spectrum inhibition of apoptosis.Lack of specificity can lead to off-target effects; may not address upstream apoptotic signals.
Bcl-2 Family Inhibitors (e.g., ABT-737) Binds to and inhibits anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w).Targets the intrinsic (mitochondrial) apoptotic pathway.Ineffective against cells that rely on other anti-apoptotic proteins like Mcl-1 for survival.

Mechanism of Action: A Dual Approach

This compound's anti-apoptotic effects stem from two primary mechanisms:

  • Inhibition of Lipid Peroxidation and Reduction of Reactive Oxygen Species (ROS): Cellular stress, such as ischemia-reperfusion, leads to an increase in free radicals and subsequent lipid peroxidation of cell membranes. This process generates cytotoxic aldehydes and reactive oxygen species (ROS). ROS can act as signaling molecules to initiate the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and subsequent activation of caspases. This compound, as a potent antioxidant, inhibits lipid peroxidation, thereby reducing ROS generation and preventing the initiation of this apoptotic cascade.

  • Direct Inhibition of Caspase-1: this compound has been identified as a potent, time-dependent, and reversible inhibitor of caspase-1. Caspase-1 is a key inflammatory caspase that can also induce a form of programmed cell death called pyroptosis and can contribute to apoptosis. By directly inhibiting caspase-1, this compound can block these downstream inflammatory and cell death pathways.

G cluster_0 Cellular Stress (e.g., Ischemia-Reperfusion) cluster_1 This compound Intervention cluster_2 Apoptotic Pathway Cellular Stress Cellular Stress Lipid Peroxidation Lipid Peroxidation Cellular Stress->Lipid Peroxidation This compound This compound This compound->Lipid Peroxidation inhibits Caspase-1 Activation Caspase-1 Activation This compound->Caspase-1 Activation inhibits ROS Generation ROS Generation Lipid Peroxidation->ROS Generation ROS Generation->Caspase-1 Activation Apoptosis Apoptosis Caspase-1 Activation->Apoptosis

Safety Operating Guide

Essential Guide to the Proper Disposal of U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like U-74389G are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, a potent antioxidant of the lazaroid family.

Safety and Handling Profile

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₃₇H₅₀N₆O₂ • C₄H₄O₄[1]
Molecular Weight726.9 g/mol [1]
Storage Temperature-20°C[1]
Stability≥ 4 years (at -20°C)[1]
Solubility (DMF)36.3 mg/mL[1]
Solubility (DMSO)35.3 mg/mL[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must comply with local, state, and federal regulations. The following steps provide a general framework for proper disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Collect solutions containing this compound, including residual amounts in vials, experimental solutions, and contaminated solvents. Note that this compound has been dissolved in solvents such as DMSO and citric acid for experimental use[3].

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with this compound should be segregated into a designated sharps container.

2. Waste Containment and Labeling:

  • Use chemically resistant, leak-proof containers for both solid and liquid waste.

  • Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics. If the compound was dissolved in a solvent, the solvent should also be listed on the label.

3. Neutralization and Decontamination (If Applicable):

  • Currently, there are no established protocols for the chemical neutralization of this compound for disposal. Therefore, do not attempt to neutralize the chemical unless a validated procedure is available.

  • Decontaminate work surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent. Collect all cleaning materials as hazardous waste.

4. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

5. Final Disposal:

  • The final step for the disposal of this compound waste is high-temperature incineration by a licensed hazardous waste management company[4].

  • Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination[2][4].

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor.

Experimental Protocols Cited

While no specific disposal protocols for this compound were found, the following experimental preparation is relevant to understanding how solutions of this compound are handled in a laboratory setting:

Preparation of this compound for In Vivo Administration: In a study investigating the effects of this compound on traumatic brain injury in rats, the compound was prepared as follows:

  • This compound was dissolved in DMSO at a concentration of 25 mg/mL.

  • This stock solution was then diluted in a 20 mM citric acid solution (dissolved in saline) to create a working stock.

  • Working solutions for injection were prepared fresh daily from the diluted stock using 0.9% saline[3].

This protocol indicates that waste solutions may contain DMSO, citric acid, and saline in addition to the active compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

U74389G_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management start This compound Use in Research segregate Segregate Waste Types (Solid, Liquid, Sharps) start->segregate contain Contain and Label Waste (Chemically Resistant Containers) segregate->contain store Store Waste Securely (Designated Area) contain->store contact_ehs Contact EHS or Certified Waste Contractor store->contact_ehs Hand-off transport Waste Collection and Transport contact_ehs->transport incinerate High-Temperature Incineration transport->incinerate end_state Proper Disposal Complete incinerate->end_state

Caption: Workflow for the safe disposal of this compound from laboratory to final disposal.

References

Essential Safety and Operational Guide for Handling U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with U-74389G. The following procedural guidance is designed to ensure safe handling, detail experimental use, and outline proper disposal methods, fostering a secure and efficient laboratory environment.

I. Personal Protective Equipment (PPE) and Safety Precautions

While the Safety Data Sheet (SDS) for this compound from some suppliers indicates that it is not classified as a hazardous substance, it is best practice to adhere to standard laboratory safety protocols. Conflicting information suggests potential harm if inhaled, ingested, or absorbed through the skin.[1] Therefore, the following personal protective equipment is recommended:

  • Gloves: Wear standard laboratory gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield from potential splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

In case of exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air and consult a doctor if complaints arise.

  • After skin contact: While the product is generally not considered a skin irritant, it is advisable to wash the affected area with soap and water.[1]

  • After eye contact: Rinse the opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, seek medical advice.

II. Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound from in vivo studies.

Parameter Animal Model Dosage Effect Reference
Creatinine LevelsRat (Ischemia-Reperfusion)10 mg/kgSignificantly decreased predicted creatinine levels by 21.02 ± 5.06%
Mean Platelet Volume (MPV)Rat (Hypoxia-Reoxygenation)Not SpecifiedSignificantly increased predicted MPV levels by 12.77 ± 3.07%
TNF-α, CMDI score, weight changeRat (Colitis model)10 mg/kg (IV, daily for 6 days)Showed significant anti-inflammatory activity by reducing colonic TNF-α and CMDI score, and improving weight change.[2]
Lipopolysaccharide-induced lethalityRat15 or 30 mg/kg (IV)Protected against lethality with a 90% survival rate at 24h and 80% at 72h with the highest dose.[2]

III. Experimental Protocols

This compound has been utilized in various animal models to investigate its antioxidant and protective effects. The following are summaries of experimental protocols from cited research.

A. Ischemia-Reperfusion Injury in Rats

  • Objective: To examine the effect of this compound on creatinine levels in a rat model of ischemia-reperfusion injury.

  • Animal Model: Albino female Wistar rats.

  • Procedure:

    • Animals were randomly divided into control and this compound-treated groups.

    • Ischemia was induced by clamping the inferior aorta above the renal arteries for 45 minutes.

    • Reperfusion was initiated by removing the clamp.

    • In the treated groups, this compound was administered intravenously at a dosage of 10 mg/kg of body weight immediately after the onset of reperfusion.

    • Blood creatinine levels were measured at 60 and 120 minutes of reperfusion.

B. Pancreatic Ischemia-Reperfusion in a Swine Model

  • Objective: To evaluate the therapeutic potential of this compound in pancreatic injury after ischemia and reperfusion.

  • Animal Model: Pigs weighing 28-35 kg.

  • Procedure:

    • Animals were randomized into a control group and a this compound group.

    • Pancreatic ischemia was induced for 30 minutes.

    • In the treated group, this compound was administered via intravenous injection (10 mg/kg) into the inferior vena cava.

    • Reperfusion was carried out for 120 minutes.

    • Tissue and blood samples were collected at 0, 30, 60, 90, and 120 minutes after reperfusion.

IV. Handling and Disposal Plan

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection.

A. Operational Plan: From Receipt to Use

The following diagram illustrates the general workflow for handling this compound in a research setting.

A Receiving and Logging Verify compound identity and quantity. Log into inventory system. B Storage Store as a crystalline solid. Solutions in DMSO can be stored at -20°C for up to 3 months. A->B Store according to manufacturer's instructions C Preparation Weigh solid in a designated area. Prepare solutions in a fume hood or on a bench with appropriate PPE. B->C Retrieve for use D Experimental Use Follow specific experimental protocols. Handle with care to avoid spills or aerosol generation. C->D Proceed to experiment E Waste Segregation Segregate waste into sharps, liquid, and solid waste containers. D->E Generate waste

Caption: Workflow for Handling this compound in a Laboratory Setting.

B. Disposal Plan

This compound should not be disposed of with household garbage. It is considered slightly hazardous for water, so it should not be allowed to enter sewers or ground water.

  • Unused Product: Dispose of the material according to all federal, state, and local regulations. It is recommended to offer the material to a licensed, professional waste disposal company.[1]

  • Contaminated Materials: All items contaminated with this compound, such as gloves, syringes, and vials, should be considered chemical waste and disposed of accordingly in appropriately labeled waste containers.

V. Mechanism of Action: Antioxidant Effect

This compound is an antioxidant that functions by preventing iron-dependent lipid peroxidation.[3] This action is crucial in protecting tissues from damage during ischemia-reperfusion injury. The diagram below illustrates this logical relationship.

A Ischemia-Reperfusion B Iron-Dependent Lipid Peroxidation A->B Induces C Tissue Injury B->C Causes D This compound D->B Inhibits

Caption: this compound's Role in Preventing Ischemia-Reperfusion Injury.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.